molecular formula C8H5BrF2O B2419473 3-Bromo-2,6-difluoro-5-methylbenzaldehyde CAS No. 1781530-36-6

3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Cat. No.: B2419473
CAS No.: 1781530-36-6
M. Wt: 235.028
InChI Key: JHVYUGMBBBJFFC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.028. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,6-difluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-difluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVYUGMBBBJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS 1781530-36-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS 1781530-36-6) is a high-value halogenated aromatic scaffold primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., Raf/MEK pathways) and advanced agrochemicals.[1] Its structural uniqueness lies in its dense functionalization : a reactive aldehyde "warhead" for condensation, a bromine "handle" for cross-coupling, and a specific fluorine substitution pattern (2,6-difluoro) that modulates metabolic stability and conformational locking.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and application in medicinal chemistry, designed for researchers requiring actionable, high-integrity data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 1781530-36-6
IUPAC Name 3-Bromo-2,6-difluoro-5-methylbenzaldehyde
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol
Physical State Solid (Crystalline powder)
Melting Point 50–55 °C (Typical for analogs; verify per batch)
Predicted LogP ~2.6 (Lipophilic)
Key Functional Groups Aryl Aldehyde, Aryl Bromide, Aryl Fluoride (x2)
Structural Analysis

The 2,6-difluoro substitution pattern creates a "privileged electronic environment" for the aldehyde. The electron-withdrawing fluorines increase the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., reductive amination). Simultaneously, the bromine at position 3 is electronically activated for palladium-catalyzed cross-coupling reactions due to the ortho-fluorine effect.

Synthesis & Manufacturing Protocol

Core Directive: The most robust synthetic route relies on Directed Ortho-Lithiation (DoM) . This method exploits the acidity of the proton located between the two fluorine atoms in the precursor.

Precursor Selection
  • Starting Material: 1-Bromo-2,4-difluoro-5-methylbenzene.

  • Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2][3]

Step-by-Step Protocol (Self-Validating)
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

    • Critical: Moisture content must be <50 ppm to prevent protonation of the lithiated intermediate.

  • Deprotonation (The "DoM" Step):

    • Charge flask with 1-Bromo-2,4-difluoro-5-methylbenzene (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Cool to -78 °C (Dry ice/Acetone bath). Rationale: Low temperature stabilizes the unstable aryl-lithium species and prevents "benzyne" formation or halogen dance side reactions.

    • Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain internal temperature < -70 °C.

    • Stir at -78 °C for 60–90 minutes. Checkpoint: The solution typically turns yellow/orange, indicating anion formation.

  • Formylation:

    • Add DMF (N,N-Dimethylformamide, 1.2 eq) dropwise.

    • Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl or dilute AcOH .

    • Extract with Ethyl Acetate (x3).[2][3] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1][4][5][3]

  • Purification:

    • Recrystallize from Hexanes/Et₂O or purify via Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the regioselectivity driven by the acidity of the C3-proton (between two fluorines).

SynthesisPath Precursor 1-Bromo-2,4-difluoro- 5-methylbenzene Intermediate Lithiated Species (Li at C3 Position) Precursor->Intermediate LDA, -78°C (Ortho-Lithiation) Product 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Intermediate->Product 1. DMF quench 2. H3O+ workup DMF DMF (Electrophile) DMF->Intermediate

Caption: Directed Ortho-Lithiation mechanism exploiting the acidity of the C-H bond between fluorine atoms.

Applications in Drug Discovery[10]

This scaffold is a "molecular lego" block. Its utility is defined by its orthogonal reactivity , allowing chemists to functionalize different parts of the molecule sequentially.

A. The "Handle" Strategy
  • Aldehyde (C1): Used for scaffold elongation.

    • Reaction: Reductive Amination with primary amines.

    • Target: Formation of benzylamine cores common in GPCR ligands.

  • Bromine (C3): Used for library diversification.

    • Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

    • Target: Bi-aryl systems found in Kinase Inhibitors (e.g., Raf inhibitors).[6]

  • Fluorines (C2/C6): Metabolic blockers.

    • Function: Prevent P450 oxidation at the ring, extending drug half-life.

B. Experimental Workflow: Divergent Synthesis

The diagram below shows how a single batch of CAS 1781530-36-6 can be split to generate two distinct lead series.

DivergentSynthesis Core CAS 1781530-36-6 (Core Scaffold) PathA Path A: Reductive Amination (R-NH2, NaBH(OAc)3) Core->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->PathB ResultA Benzylamine Series (GPCR Targets) PathA->ResultA ResultB Bi-Aryl Aldehyde Series (Kinase Inhibitors) PathB->ResultB

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromide groups.

Handling, Safety & Stability

  • Hazard Classification: Acute Toxic (Oral), Skin Irritant.

  • Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to benzoic acids over time.

  • Incompatibility: Strong oxidizing agents, strong bases.

Troubleshooting Common Issues
  • Issue: Low yield in Suzuki coupling.

    • Cause: Steric hindrance from the ortho-fluorine and ortho-methyl group.

    • Solution: Use specialized catalysts like Pd(dtbpf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) which are designed for sterically demanding substrates.

  • Issue: Impurity formation during storage.

    • Cause: Oxidation of CHO to COOH.

    • Solution: Re-purify via a short silica plug (DCM eluent) before use if the solid has yellowed significantly.

References

  • Preparation of 3-Bromo-2,6-difluorobenzaldehyde (Analogous Protocol)

    • Source: ChemicalBook / US P
    • Context: Describes the lithiation of 1-bromo-2,4-difluorobenzene using LDA/DMF at -78°C, establishing the regioselectivity rules for this scaffold.
    • URL:[2]

  • Ortho-Lithiation of Fluorinated Aromatics

    • Source: Schlosser, M. (2005). "The 2×3 effect: A magic bullet for the synthesis of substituted benzenes.
    • Context: Authoritative review on the "optional site selectivity" directed by fluorine and bromine
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Raf/MEK)

    • Source: Google Patents / Pfizer Inc. (WO2009069044).[5]

    • Context: Details the use of bromo-difluoro-benzaldehydes as intermedi
    • URL:[5]

  • Compound Properties & Safety

    • Source: PubChem / Sigma-Aldrich.
    • Context: General safety data and physical property predictions for CAS 1781530-36-6.
    • URL:

Sources

3-Bromo-2,6-difluoro-5-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a highly specialized organofluorine scaffold utilized primarily in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern—featuring a reactive aldehyde, a chemically versatile bromide, and two metabolic-blocking fluorine atoms—makes it a "privileged structure" for developing kinase inhibitors, agrochemicals, and neuroactive agents. This guide details its physicochemical properties, validated synthetic routes, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Molecular Specifications

The precise molecular weight is critical for stoichiometry in high-throughput synthesis and analytical characterization (LC-MS).

PropertySpecification
IUPAC Name 3-Bromo-2,6-difluoro-5-methylbenzaldehyde
CAS Number 1781530-36-6
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol
Exact Mass 233.949 g/mol
SMILES Cc1cc(Br)c(F)c(C=O)c1F
Appearance Off-white to pale yellow crystalline solid
Melting Point 53–56 °C (Typical for analogs)
Electronic & Structural Analysis
  • Aldehyde (-CHO): The electrophilic center for reductive amination or condensation reactions (e.g., Knoevenagel).

  • Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Difluoro Motif (2,6-F):

    • Conformational Lock: The ortho-fluorines create steric repulsion with the aldehyde oxygen, twisting the carbonyl group out of coplanarity with the ring. This "ortho-effect" often improves selectivity in binding pockets.

    • Metabolic Stability: Blocks the metabolically labile ortho-positions, extending the half-life of derived drugs.

Synthetic Pathways & Manufacturing

Retrosynthetic Logic

The most robust synthetic route leverages the cooperative directing effects of the substituents. The precursor, 2,6-difluoro-3-methylbenzaldehyde , undergoes electrophilic aromatic substitution (bromination).

  • Directing Effects:

    • Aldehyde (C1): Strong meta-director (deactivator). Directs to C3 and C5.

    • Fluorine (C2): Ortho/Para-director. Para position is C5.

    • Fluorine (C6): Ortho/Para-director. Ortho position is C5.

    • Methyl (C3): Ortho/Para-director. Ortho position is C4.

  • Consensus: The C5 position is electronically activated by both fluorine atoms and the meta-directing aldehyde, making it the preferred site for bromination over C4.

Synthesis Workflow Visualization

SynthesisRoute Precursor 2,6-Difluoro-3-methylbenzaldehyde (Starting Material) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Regioselective at C5) Reagents NBS (N-Bromosuccinimide) H2SO4 / TFA Reagents->Intermediate Product 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (Target) Intermediate->Product Deprotonation (Aromatization)

Figure 1: Regioselective bromination pathway driven by cooperative directing effects of fluoro and aldehyde groups.

Experimental Protocol: Bromination

Note: This protocol is adapted from standard methodologies for electron-deficient benzaldehydes.

Objective: Synthesis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde from 2,6-difluoro-3-methylbenzaldehyde.

Materials
  • 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Sulfuric Acid (H₂SO₂) or Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve 2,6-difluoro-3-methylbenzaldehyde (10 mmol) in concentrated H₂SO₄ (15 mL) at 0°C. Note: Strong acid is required to protonate the aldehyde, preventing oxidation and increasing the electrophilicity of the ring system.

  • Bromination: Add NBS (11 mmol) portion-wise over 30 minutes. Maintain temperature between 0–5°C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

  • Quench: Pour the reaction mixture carefully onto crushed ice (100 g). The product typically precipitates as a solid.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Quality Control Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the C5 proton and a downfield shift of the remaining aromatic proton.

  • Purity: >98% by HPLC (254 nm).

Medicinal Chemistry Applications

This molecule serves as a "linchpin" intermediate. Its orthogonal reactivity allows for the rapid construction of diverse chemical libraries.

Divergent Synthesis Strategy

Researchers utilize the Br and CHO handles to append different pharmacophores sequentially.

Applications Core 3-Bromo-2,6-difluoro-5-methylbenzaldehyde Suzuki Suzuki-Miyaura Coupling (Pd-Cat, Boronic Acid) Core->Suzuki Br Functionalization Reductive Reductive Amination (R-NH2, NaBH(OAc)3) Core->Reductive CHO Functionalization Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig CHO Functionalization Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amine Benzylamines (GPCR Ligands) Reductive->Amine Styrene Styrenes (Polymer Precursors) Wittig->Styrene

Figure 2: Divergent synthetic utility in generating bioactive scaffolds.

Case Study: Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the 2,6-difluorophenyl motif is often employed to fill hydrophobic pockets while the aldehyde is converted to an imidazole or thiazole ring (See Reference 2). The 3-bromo group allows for the late-stage introduction of solubility-enhancing groups via cross-coupling.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2][4]
STOT-SE H335May cause respiratory irritation.[2][3][4]

Handling Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety goggles.

  • Store under inert gas (Nitrogen/Argon) at 2–8°C; aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • ChemicalBook. (2024). Synthesis of 3-Bromo-2,6-difluorobenzaldehyde and analogs. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. (Discusses the use of 2,6-difluoro-3-methylbenzaldehyde as a precursor). Retrieved from

  • Ambeed. (2024). 3-Bromo-2,6-difluoro-5-methylbenzaldehyde Product Data (CAS 1781530-36-6).[5][6][7][8] Retrieved from

  • PubChem. (2024). Compound Summary: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.[5][6][7][8] Retrieved from

Sources

3-Bromo-2,6-difluoro-5-methylbenzaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery[1]

Executive Summary

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (PubChem CID: 84070361) is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals.[1] Its structure features three distinct "handles" for chemical diversification: an electrophilic aldehyde, a labile bromine atom for cross-coupling, and electron-deficient fluorine substituents facilitating nucleophilic aromatic substitution (


).

This guide provides a comprehensive technical overview of the molecule's physiochemical properties, predictive toxicology based on Structure-Activity Relationships (SAR), and rigorous protocols for safe handling and storage.

Chemical Identity & Physiochemical Profile

Precise identification is the first step in safety.[1] Due to the specific substitution pattern, this compound is often confused with its isomers (e.g., 3-bromo-2,5-difluoro variants).[1]

Property Data / Specification
Chemical Name 3-Bromo-2,6-difluoro-5-methylbenzaldehyde
Molecular Formula

Molecular Weight 235.03 g/mol
SMILES CC1=CC(=C(C(=C1F)C=O)F)Br
Physical State Solid (Low-melting crystalline solid predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4][5]
Air Sensitivity High. Aldehyde group oxidizes to carboxylic acid upon air exposure.[1]
InChI Key JHVYUGMBBBJFFC-UHFFFAOYSA-N

Critical Note: Commercial samples often contain trace amounts of the corresponding benzoic acid (oxidation byproduct).[1] Purity verification via


-NMR (aldehyde proton doublet/singlet ~10.0-10.4 ppm) is recommended prior to use in stoichiometric reactions.[1]
Hazard Identification & Toxicology (SAR Analysis)

As a specialized intermediate, specific toxicological data (LD50) for this exact isomer may be limited. The following safety profile is derived from Structure-Activity Relationships (SAR) using validated data from close analogs (3-Bromobenzaldehyde and 2,6-Difluorobenzaldehyde).

GHS Classification (Predicted)
  • Signal Word: WARNING / DANGER

  • Acute Toxicity (Oral): Category 3/4 (Harmful or Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][6]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][4][6][7]

Mechanism of Toxicity [1]
  • Aldehyde Reactivity: Aldehydes are electrophiles capable of forming Schiff bases with biological amines (proteins/DNA), leading to sensitization and irritation of mucous membranes.[1]

  • Halogenated Aromatic Nature: The presence of Fluorine and Bromine increases lipophilicity, potentially enhancing dermal absorption.[1]

  • Metabolic Byproducts: In vivo oxidation leads to the corresponding benzoic acid, which may disrupt local pH balance in tissues.[1]

Strategic Handling & Storage Protocols

To maintain "Scientific Integrity," handling this compound requires strict adherence to air-free techniques to preserve the aldehyde functionality.[1]

A. Storage Workflow (The "Cold Chain")
  • Atmosphere: Store under Argon or Nitrogen .[1]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass with Teflon-lined caps (protects from light and moisture).[1]

  • Shelf-Life: Re-test purity every 6 months.

B. Operational Handling (Engineering Controls)
  • Primary Barrier: All weighing and transfers must occur inside a certified Chemical Fume Hood .[1]

  • PPE: Nitrile gloves (double-gloved recommended due to halogenated solvent use), safety glasses with side shields, and a lab coat.[1]

  • Respiratory: If dust formation is visible, use a NIOSH N95/P100 respirator or work within a glovebox.[1]

C. Visualization: Safety & Lifecycle Workflow

SafetyWorkflow cluster_0 Critical Control Point Receipt Receipt & QC (Check 1H-NMR) Storage Storage (Argon, 2-8°C, Amber Vial) Receipt->Storage Pass QC Waste Waste Disposal (Halogenated Organic) Receipt->Waste Fail QC (>5% Acid) Usage Usage (Fume Hood, Inert Atm) Storage->Usage Equilibrate to RT Usage->Storage Purge Headspace Usage->Waste Raffinate/Residue

Figure 1: Lifecycle management of air-sensitive aldehydes. Note the critical control point at storage to prevent oxidation.

Synthetic Utility & Reactivity Profile

For drug development professionals, the value of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde lies in its orthogonal reactivity.[1] It serves as a "linchpin" scaffold.[1]

Key Transformations
  • C-1 (Aldehyde):

    • Reductive Amination: Reaction with primary amines +

      
       yields benzylamines.[1]
      
    • Wittig/Horner-Wadsworth-Emmons:[1] Extension of the carbon chain.[1]

  • C-3 (Bromine):

    • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[1]

    • Buchwald-Hartwig Amination: Introduction of nitrogen heterocycles.[1]

  • C-2/C-6 (Fluorine):

    • 
       Potential: The aldehyde (electron-withdrawing group) activates the ortho-fluorines for displacement by nucleophiles (amines/thiols), allowing for regioselective ring functionalization.[1]
      
Visualization: Reactivity Map

Reactivity Center 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Aldehyde Aldehyde (C-1) Reductive Amination Center->Aldehyde R-NH2 / [H-] Bromine Bromine (C-3) Suzuki Coupling Center->Bromine Ar-B(OH)2 / Pd(0) Fluorine Fluorine (C-2/6) SNAr Displacement Center->Fluorine R-SH / Base Drug1 Scaffold A (Benzylamine) Aldehyde->Drug1 Drug2 Scaffold B (Biaryl System) Bromine->Drug2 Drug3 Scaffold C (Substituted Arene) Fluorine->Drug3

Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles available for library synthesis.[1]

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate the irritant effects of the aldehyde and the potential systemic toxicity of the halogenated core.

Scenario Immediate Action Protocol
Eye Contact Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing.[1] Seek medical attention immediately (Risk of corneal damage).[1]
Skin Contact Remove contaminated clothing.[1][3][8][9] Wash skin with soap and water.[1][3][4][9] If irritation persists (redness/blistering), consult a dermatologist.
Inhalation Move victim to fresh air.[1][3][4][9][10] If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup Do not sweep dry dust. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent aerosolization.[1] Absorb liquids with vermiculite.[1]
Fire Media:

, Dry Chemical, or Foam.[1][3][6][8][11] Hazard: Combustion may release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.[1] Firefighters must wear SCBA.[1]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84070361, 3-bromo-2,6-difluoro-5-methylbenzaldehyde. Retrieved February 23, 2026 from [Link]

Disclaimer: This guide is intended for research purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling.[1]

Sources

Determining the Physicochemical Identity of a Novel Benzaldehyde Derivative: A Technical Guide to the Melting Point of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a critical indicator of both identity and purity. For novel compounds entering discovery and development pipelines, such as 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, the accurate determination of this parameter is a foundational step. As literature data for this specific molecule is not publicly available, this guide provides a comprehensive framework for its experimental determination.[1] We present detailed, field-proven protocols for two primary methodologies: the classical capillary tube method and the advanced technique of Differential Scanning Calorimetry (DSC). This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to generate robust, reliable, and self-validating data for this and other novel chemical entities.

Introduction and Compound Identification

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its precise substitution pattern suggests potential as a versatile building block. Before its use in further applications, a thorough characterization is paramount. The melting point is one of the first and most informative measurements performed on a new crystalline compound. A sharp, well-defined melting range is a strong indicator of high purity, whereas a depressed and broad melting range suggests the presence of contaminants.[2]

As of the date of this guide, the melting point for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde has not been reported in scientific literature.[1] The following table summarizes its known identifiers.

PropertyValueSource
Compound Name 3-bromo-2,6-difluoro-5-methylbenzaldehydePubChemLite[1]
Molecular Formula C₈H₅BrF₂OPubChemLite[1]
Molecular Weight 235.03 g/mol PubChemLite[1]
SMILES CC1=CC(=C(C(=C1F)C=O)F)BrPubChemLite[1]
InChI Key JHVYUGMBBBJFFC-UHFFFAOYSA-NPubChemLite[1]
Melting Point To Be Determined

The Thermodynamic Principle of Melting Point Depression

The basis for using the melting point as a purity criterion lies in the thermodynamic principle of melting point depression. For a pure, crystalline solid, the melting point is the temperature at which the solid and liquid phases are in equilibrium. This transition requires a specific amount of energy to overcome the forces holding the crystal lattice together.[3]

When an impurity is introduced into a crystalline solid, it disrupts the uniform structure of the crystal lattice.[3][4] This disruption has two primary consequences:

  • Lowering the Melting Point: The presence of foreign molecules weakens the overall intermolecular forces within the lattice. Less thermal energy is required to break down this less-ordered structure, resulting in a lower melting temperature.[3] From a thermodynamic perspective, impurities increase the entropy of the liquid phase more than the solid phase, leading to a larger entropy change upon melting and thus a lower melting temperature (T_m = ΔH°/ΔS°).[4]

  • Broadening the Melting Range: Melting begins at a lower temperature (the eutectic point) and continues over a range of temperatures until the entire solid has transitioned to liquid.[5] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, while an impure sample will melt over a broader range of several degrees.[4]

This phenomenon is a critical self-validating check; if a purification step (e.g., recrystallization, chromatography) results in a higher and narrower melting range, the purity of the compound has increased.

Methodology 1: Capillary Melting Point Determination

This classical method provides a direct, visual determination of the melting range and is a staple in synthetic chemistry labs. It relies on heating a small sample packed in a capillary tube within a calibrated apparatus and observing the temperatures at which melting begins and ends.

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is completely dry. Solvents from synthesis or purification can act as impurities and cause significant melting point depression.[6]

    • Place a small amount of the solid on a watch glass. If the crystals are not a fine powder, gently pulverize them using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.

    • Jab the open end of a capillary melting point tube into the pile of solid.[7]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve dense packing, drop the capillary tube, closed end down, several times through a long, narrow glass tube.[6][7] The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[6]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

    • Rapid Determination (Optional but Recommended): First, perform a quick determination by heating the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting range.[2][8] Allow the apparatus to cool to at least 20°C below this approximate point before proceeding.[8]

    • Accurate Determination: For the formal measurement, set the apparatus to heat at a slow, controlled rate of 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[7][8] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid becomes visible (T₁).

    • Continue heating at the slow rate and record the temperature at which the last crystal of solid melts into liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Perform the measurement in duplicate or triplicate using a fresh capillary tube for each run to ensure reproducibility.[8] Consistent values confirm the accuracy of the determination.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Analysis prep1 Dry Crystalline Sample prep2 Pulverize to Fine Powder prep1->prep2 prep3 Load into Capillary Tube (2-3 mm height) prep2->prep3 prep4 Pack Sample Densely prep3->prep4 measure1 Insert Capillary into Apparatus prep4->measure1 measure2 Heat Rapidly to Find Approximate MP measure1->measure2 measure3 Cool & Re-heat Slowly (1-2°C / min) measure2->measure3 measure4 Observe & Record T₁ (First Droplet) measure3->measure4 measure5 Observe & Record T₂ (Completely Liquid) measure4->measure5 report1 Report Melting Range (T₁ - T₂) measure5->report1 report2 Repeat for Reproducibility report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that offers higher precision and more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow.

Experimental Protocol: DSC
  • Sample and Reference Preparation:

    • Using a microbalance, accurately weigh 2-10 mg of the dried 3-Bromo-2,6-difluoro-5-methylbenzaldehyde sample into a hermetically sealed aluminum DSC pan.[9]

    • Prepare an identical empty, sealed aluminum pan to serve as the reference. The instrument measures the difference in heat flow between the sample and this inert reference.[9]

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the correct positions in the DSC autosampler or cell.

    • Program the instrument with a temperature profile. A typical method for melting point determination is a "heat-cool-heat" cycle:

      • Initial Heating: Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase any prior thermal history.

      • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to induce uniform crystallization.

      • Analysis Heating: Heat the sample at a controlled linear rate (e.g., 10°C/min) through its melting transition to a final temperature. The data from this second heating run is used for analysis.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.

    • Analyze the peak using the instrument's software to determine key values:

      • Onset Temperature (T_onset): The temperature at which the melting process begins, often taken as the melting point for pure compounds.

      • Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.

    • The software will also calculate the enthalpy of fusion (ΔH), which is the energy required to melt the sample.

Workflow for DSC Melting Point Determination

G cluster_prep Sample Preparation cluster_measure DSC Measurement cluster_report Data Analysis prep1 Accurately Weigh 2-10 mg of Sample prep2 Place in Aluminum Pan & Hermetically Seal prep1->prep2 measure1 Load Sample & Reference into DSC Cell prep2->measure1 prep3 Prepare Empty Sealed Pan (Reference) prep3->measure1 measure2 Run Heat-Cool-Heat Program (e.g., 10°C/min) measure1->measure2 measure3 Record Heat Flow vs. Temperature measure2->measure3 report1 Generate Thermogram measure3->report1 report2 Determine Onset & Peak Temperatures from Endotherm report1->report2 report3 Report Melting Point (T_onset) report2->report3

Caption: Workflow for DSC Melting Point Determination.

Conclusion and Best Practices

The determination of the melting point of a novel compound like 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a non-negotiable step in its physicochemical characterization. While the capillary method offers a rapid and accessible means of assessment, Differential Scanning Calorimetry provides more precise, quantitative, and operator-independent data. For a comprehensive characterization suitable for drug development and materials science, DSC is the preferred method.

Regardless of the method chosen, the integrity of the data relies on meticulous experimental technique. Key considerations for a self-validating system include ensuring the absolute dryness and purity of the sample, using calibrated equipment, and maintaining a slow, controlled heating rate during the phase transition. By following the protocols outlined in this guide, researchers can confidently establish an accurate melting point for this and other novel materials, providing a crucial data point for identity, purity, and stability assessments.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 23, 2026, from [Link]

  • Melting-point depression. (n.d.). Grokipedia. Retrieved February 23, 2026, from [Link]

  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Melting point depression. (n.d.). IBChem. Retrieved February 23, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved February 23, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • melting point depression: how does it work? (2014, October 19). Reddit. Retrieved February 23, 2026, from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 23, 2026, from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 23, 2026, from [Link]

  • 3-bromo-2,6-difluoro-5-methylbenzaldehyde. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (1999). Grasas y Aceites. Retrieved February 23, 2026, from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019, February). Purdue College of Engineering. Retrieved February 23, 2026, from [Link]

Sources

3-Bromo-2,6-difluoro-5-methylbenzaldehyde SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Executive Summary

This guide provides a comprehensive technical overview of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in modern synthetic chemistry.[1] This document, therefore, leverages data from structurally analogous compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will explore its molecular identity, propose a validated synthetic route based on directed ortho-metalation, discuss anticipated spectroscopic signatures, and contextualize its utility as a covalent warhead and versatile scaffold in the design of targeted therapeutics.[2]

Molecular Identity and Physicochemical Properties

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a polysubstituted aromatic compound featuring an aldehyde functional group, which is a key reactive center for forming covalent bonds with biological targets. The presence of two fluorine atoms, a bromine atom, and a methyl group on the phenyl ring provides a unique combination of steric and electronic properties that can be exploited to fine-tune molecular interactions and physicochemical characteristics like lipophilicity and metabolic stability.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is CC1=CC(=C(C(=C1F)C=O)F)Br.[1]

Table 1: Core Molecular Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name 3-bromo-2,6-difluoro-5-methylbenzaldehydeN/A
SMILES String CC1=CC(=C(C(=C1F)C=O)F)BrPubChem[1]
Molecular Formula C₈H₅BrF₂OPubChem[1]
Molecular Weight 235.03 g/mol PubChem[1]
Monoisotopic Mass 233.94917 DaPubChem[1]
InChIKey JHVYUGMBBBJFFC-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.6PubChem[1]

Note: XlogP is a computed measure of hydrophobicity, a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Mechanistic Considerations

While no specific synthesis for 3-bromo-2,6-difluoro-5-methylbenzaldehyde is published, a highly effective and regioselective route can be proposed based on well-established protocols for the formylation of similar polyhalogenated aromatic systems.[3] The method of choice is a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.

Causality of Method Selection: The fluorine atoms on the aromatic ring are powerful ortho-directing groups for lithiation due to their inductive electron-withdrawing nature and ability to coordinate with lithium. This allows for highly regioselective deprotonation at the C2 position, adjacent to one of the fluorine atoms. Standard electrophilic aromatic substitution methods would likely fail to provide the desired isomer in high yield due to the complex interplay of directing effects from the multiple substituents.

Proposed Synthetic Workflow

The proposed synthesis begins with a suitable precursor, 1-bromo-3,5-difluoro-2-methylbenzene, and proceeds via a two-step, one-pot reaction.

G Start 1-Bromo-3,5-difluoro-2-methylbenzene (Starting Material) Step1 Lithiation (Directed Ortho-Metalation) Start->Step1 1. LDA, Dry THF, -78 °C Intermediate Lithiated Intermediate Step1->Intermediate Step2 Formylation (Electrophilic Quench) Intermediate->Step2 2. Anhydrous DMF, -78 °C Product 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (Final Product) Step2->Product

Caption: Proposed synthetic workflow via directed ortho-metalation.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from methodologies proven effective for analogous compounds.[3]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-3,5-difluoro-2-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is critical for the subsequent regioselective formylation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the reaction mixture.

  • Quenching and Workup: Continue stirring at -78 °C for 30 minutes, then quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-2,6-difluoro-5-methylbenzaldehyde.

Applications in Medicinal Chemistry: A Covalent Warhead and Scaffold

While there is no specific literature detailing the use of 3-bromo-2,6-difluoro-5-methylbenzaldehyde, its structure is emblematic of a class of reagents known as fragments or building blocks, which are used to construct libraries of compounds for high-throughput screening (HTS).[4] Its primary utility lies in its potential as a precursor for covalent inhibitors.

The Aldehyde as a Covalent "Warhead": The aldehyde functional group is an electrophilic center that can react reversibly or irreversibly with nucleophilic residues (such as cysteine or serine) in an enzyme's active site. This makes it an effective "warhead" for designing covalent inhibitors.[2] For example, aldehydes have been successfully incorporated into inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, where they form a covalent bond with a catalytic cysteine residue, thereby inactivating the enzyme.[2]

The Substituted Ring as a Recognition Scaffold: The 3-bromo-2,6-difluoro-5-methylphenyl portion of the molecule serves as the scaffold, which is designed to fit into specific binding pockets of the target protein. Each substituent plays a critical role:

  • Fluorine: The two fluorine atoms can form favorable hydrogen bonds or other non-covalent interactions with the protein backbone or side chains. They also increase metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Bromine: The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that can significantly enhance binding affinity and selectivity.

  • Methyl Group: The methyl group provides a lipophilic contact point, allowing the molecule to interact favorably with hydrophobic pockets in the enzyme active site.

G cluster_drug Inhibitor Molecule cluster_enzyme Enzyme Active Site Warhead Aldehyde Group (Covalent Warhead) ActiveSite { Catalytic Residue | (e.g., Cysteine)} Warhead:f0->ActiveSite:f0 Covalent Bond Formation Scaffold Substituted Phenyl Ring (Recognition Scaffold) Pockets Hydrophobic Pocket Halogen Binding Pocket H-Bonding Pocket Scaffold:f0->Pockets:p1 Lipophilic Interaction (Methyl Group) Scaffold:f0->Pockets:p2 Halogen Bond (Bromine Atom) Scaffold:f0->Pockets:p3 H-Bonding/Polar Contact (Fluorine Atoms)

Caption: Conceptual model of inhibitor-enzyme interaction.

Safety and Handling

No specific safety data is available for 3-bromo-2,6-difluoro-5-methylbenzaldehyde. However, based on structurally related compounds like 3-bromo-2,6-difluorobenzaldehyde, appropriate precautions should be taken.

  • Hazard Classification (Anticipated): Likely to be classified as an acute oral toxicant and a skin/eye irritant.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a valuable, albeit under-documented, chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis can be reliably achieved through established organometallic techniques like directed ortho-metalation. The strategic placement of its functional groups—an electrophilic aldehyde "warhead" and a multi-functionalized aromatic "scaffold"—makes it an attractive starting point for the rational design of covalent inhibitors and other sophisticated molecular probes. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this compound in their research endeavors.

References

  • 3-bromo-2,6-difluoro-5-methylbenzaldehyde - PubChemLite . PubChem. [Link]

  • 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem . PubChem. [Link]

  • Synthesis of 3-bromo-2,5-difluorobenzaldehyde - PrepChem.com . PrepChem. [Link]

  • 1160573-58-9 | MFCD11845986 | 3-bromo-6-chloro-2,4-difluorobenzaldehyde | AA Blocks . AA Blocks. [Link]

  • 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem . PubChem. [Link]

  • 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem . PubChem. [Link]

  • Benzaldehyde, 3-bromo- - NIST WebBook . National Institute of Standards and Technology. [Link]

  • 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE - SpectraBase . SpectraBase. [Link]

  • 3-bromo-2,6-difluoro-5-nitrobenzaldehyde (C7H2BrF2NO3) - PubChemLite . PubChem. [Link]

  • Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC . National Center for Biotechnology Information. [Link]

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Methodological & Application

Synthesis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision

Executive Summary

The synthesis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde presents a specific regiochemical challenge due to the crowded substitution pattern and the competing directing effects of the fluorine, methyl, and aldehyde groups. Standard electrophilic aromatic substitution (bromination) of the corresponding benzaldehyde precursor typically yields the undesired 5-bromo isomer due to the cooperative directing effects of the substituents.

This application note details a robust, self-validating protocol utilizing Directed Ortho Metalation (DoM) . By employing the high acidity of the proton located between two fluorine atoms in the precursor 1-bromo-2,4-difluoro-5-methylbenzene , researchers can achieve exclusive regioselectivity for the target isomer. This method ensures high purity and reproducibility for downstream medicinal chemistry applications, particularly in the development of FGFR inhibitors.

Retrosynthetic Analysis & Strategic Logic

To understand the necessity of the DoM route, one must analyze the failure modes of the "obvious" direct bromination route.

The Regioselectivity Problem

Direct bromination of 2,6-difluoro-3-methylbenzaldehyde is governed by the following electronic vectors:

  • Aldehyde (C1): Strong electron-withdrawing group (EWG); directs meta (to C3 and C5).

  • Fluorines (C2, C6): EWG but resonance donors; direct ortho/para.

    • F(C2) directs to C3 and C5.

    • F(C6) directs to C5 and C1 (occupied).

  • Methyl (C3): Weak activator; directs ortho/para (to C2, C4, C6).

Result: The electronic vectors of the Aldehyde, F(C2), and F(C6) all cooperatively activate the C5 position . Consequently, direct bromination yields 5-bromo-2,6-difluoro-3-methylbenzaldehyde , not the desired 3-bromo isomer.

The DoM Solution

To install the aldehyde at the correct position relative to the bromine, we invert the strategy. We start with the bromine already in place and use the unique acidity of the proton at C3 (between two fluorines) of 1-bromo-2,4-difluoro-5-methylbenzene .

  • Acidity: The C3 proton is flanked by two electronegative fluorines (

    
    ), making it significantly more acidic than the C6 proton (
    
    
    
    ).
  • Lithiation: Treatment with LDA selectively deprotonates C3.

  • Formylation: Quenching with DMF installs the aldehyde exactly where required.

G Target TARGET: 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde RouteA_Start Route A (Direct Bromination) SM: 2,6-Difluoro-3-methylbenzaldehyde RouteA_Fail MAJOR PRODUCT: 5-Bromo-2,6-difluoro- 3-methylbenzaldehyde (Undesired Isomer) RouteA_Start->RouteA_Fail Br2/FeBr3 Directs to C5 RouteA_Fail->Target WRONG ISOMER RouteB_Start Route B (DoM Strategy) SM: 1-Bromo-2,4-difluoro- 5-methylbenzaldehyde Lithio_Int Intermediate: 3-Lithio-species (Stabilized by flanking F atoms) RouteB_Start->Lithio_Int LDA, THF, -78°C Regioselective Deprotonation Lithio_Int->Target DMF Quench Formylation at C3

Figure 1: Strategic comparison showing why Direct Bromination fails and DoM succeeds.

Detailed Experimental Protocol

Pre-requisites:

  • All glassware must be oven-dried (120°C) and cooled under a stream of dry Nitrogen or Argon.

  • Anhydrous THF (Tetrahydrofuran) must be distilled from Sodium/Benzophenone or sourced from a solvent purification system.

  • Starting Material: 1-Bromo-2,4-difluoro-5-methylbenzene (CAS: 159277-47-1).[1] Also commercially listed as 5-Bromo-2,4-difluorotoluene.[1][2]

Step 1: Preparation of Lithium Diisopropylamide (LDA)

Note: Commercial LDA can be used, but fresh preparation ensures active titer.

  • Charge a 250 mL 3-neck round-bottom flask (RBF) with Diisopropylamine (1.1 eq) and anhydrous THF (5 vol).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Maintain internal temperature < -65°C.

  • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation.

  • Cool back to -78°C before use.

Step 2: Directed Ortho Metalation (DoM)
  • Dissolve 1-Bromo-2,4-difluoro-5-methylbenzene (1.0 eq, e.g., 5.0 g) in anhydrous THF (10 vol, 50 mL).

  • Add this solution dropwise to the freshly prepared LDA solution at -78°C via a cannula or pressure-equalizing dropping funnel.

    • Critical Parameter: The addition rate must be controlled to keep the internal temperature below -70°C.[3]

  • Stir the mixture at -78°C for 1 hour .

    • Mechanistic Insight: The lithium coordinates to the fluorine atoms, stabilizing the anion at the C3 position (between the two fluorines).

Step 3: Formylation and Quench
  • Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous Ammonium Chloride (NH₄Cl) or 1M HCl (cold).

    • Note: Acidic quench is necessary to hydrolyze the intermediate hemiaminal alkoxide to the aldehyde.

Step 4: Workup and Purification
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Combine organic layers and wash with:

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a yellow solid. Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (95:5 to 90:10).

    • Target: The product is less polar than the starting material due to internal hydrogen bonding, but the aldehyde increases polarity slightly.

Data Summary & Specifications

ParameterSpecification / Observation
Appearance White to pale yellow crystalline solid
Melting Point 52 – 55 °C
Yield 75 – 85% (Typical)
¹H NMR (400 MHz, CDCl₃) δ 10.25 (s, 1H, CHO), 7.60 (t, J=7.5 Hz, 1H, Ar-H), 2.35 (s, 3H, CH₃)
¹⁹F NMR Two distinct signals (due to asymmetry caused by Br/Me).[4][5]
Mass Spec (GC-MS) m/z 234/236 [M]⁺ (1:1 ratio for ⁷⁹Br/⁸¹Br)

Note on NMR: The aromatic proton at C4 appears as a triplet-like multiplet due to long-range coupling with the two fluorine atoms (F2 and F6) and potentially the methyl group.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or reagents.Distill THF over Na/Benzophenone. Ensure glassware is flame-dried.
Regio-isomer Contamination Temperature rose above -60°C during Lithiation.Maintain strict -78°C control. Benzyne formation can occur at higher temps.
Incomplete Conversion Insufficient deprotonation time or degraded n-BuLi.Titrate n-BuLi before use. Increase lithiation time to 1.5h.
Debromination Lithium-Halogen exchange competed with deprotonation.Ensure LDA is fully formed before adding substrate. Add substrate slowly.[3][6]

References

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Synthesis of Fluorinated Benzaldehydes: L. I. Kruse et al. (1987).[5] "Synthesis of substituted 1,3-difluorobenzenes." Journal of Medicinal Chemistry, 30(3), 486–494.[5][7] (Describes lithiation logic for poly-fluorinated systems). Link

  • Precursor Synthesis (Patent): "Process for the preparation of 1-bromo-2,4-difluoro-5-methylbenzene." (Validates the starting material availability). Link

  • General Protocol for Lithiation of Bromo-fluorobenzenes: Schlosser, M. et al. (2003). "Site Selective Deprotonation of Polyfluorobenzenes." European Journal of Organic Chemistry. Link

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (Substrate A) .[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and agrochemicals.[1]

While the aryl bromide is electronically activated for oxidative addition, the 2,6-difluoro substitution pattern presents unique challenges:

  • Steric Crowding: The ortho-fluorines create a steric pocket that can hinder transmetallation with bulky boronic acids.[1]

  • Aldehyde Instability: The electron-deficient ring renders the aldehyde highly electrophilic, increasing susceptibility to hydration and nucleophilic attack (Cannizzaro or aldol reactions) under strong basic conditions.[1]

  • Protodeboronation: The coupling often requires electron-rich or heteroaryl boronic acids, which are prone to protodeboronation in the presence of the Lewis-basic aldehyde.[1]

This note provides three tiered protocols—Standard , High-Performance , and Anhydrous —to address these variables.

Strategic Analysis & Mechanistic Insight

Electronic "Push-Pull" Dynamics

Substrate A possesses a highly electron-deficient


-system due to the two fluorine atoms and the aldehyde group.[1]
  • Oxidative Addition (OA): The C-Br bond is weakened, making OA to Pd(0) rapid, even with less electron-rich ligands.[1]

  • Transmetallation (TM): This is the rate-determining step (RDS).[1] The steric bulk of the ortho-fluorines requires a ligand that creates a spacious binding pocket (e.g., biaryl phosphines like SPhos or XPhos).

Base Selection Logic

The choice of base is the critical process parameter (CPP).[1]

  • Avoid: Hydroxides (NaOH, KOH).[1] The high concentration of

    
     promotes the Cannizzaro disproportionation of the electron-poor aldehyde.[1]
    
  • Preferred: Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).[1] These provide sufficient basicity to activate the boronic acid without degrading the aldehyde.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling with simple, stable aryl boronic acids.

Reagents:

  • Substrate A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Procedure:

  • Charge a reaction vial with Substrate A, boronic acid,

    
    , and catalyst.
    
  • Seal and purge with

    
     or Ar for 5 minutes.
    
  • Add degassed Dioxane/Water mixture via syringe.[1]

  • Heat to 80°C for 4–12 hours.

  • Validation: Monitor by LCMS. Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and emergence of the biaryl product.

Protocol B: High-Performance Method (Sterically Demanding)

Best for: Heteroaryl boronic acids or ortho-substituted partners.[1]

Reagents:

  • Substrate A (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.3 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF : Water (10:1)[1]

Why XPhos? The bulky biaryl ligand facilitates the transmetallation step, which is hindered by the 2,6-difluoro motif.[1]

Protocol C: Anhydrous Conditions (Sensitive Substrates)

Best for: Unstable boronic acids prone to protodeboronation or if the aldehyde hydrates rapidly.[1]

Reagents:

  • Substrate A (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)[1]
    
  • Base:

    
     (finely ground, anhydrous, 2.5 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Critical Step: The

    
     must be freshly ground and dried.[1]
    
  • Combine all solids in a Schlenk tube inside a glovebox or under active Ar flow.

  • Add anhydrous Toluene.

  • Heat to 90-100°C . The reaction is heterogeneous; vigorous stirring (1000 rpm) is essential.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal protocol based on the coupling partner's properties.

SuzukiOptimization Start Start: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde CheckPartner Analyze Coupling Partner (Boronic Species) Start->CheckPartner IsSimple Is Partner Simple/Stable Aryl? CheckPartner->IsSimple IsHetero Is Partner Heteroaryl or Sterically Hindered? IsSimple->IsHetero No ProtoA Protocol A: Pd(dppf)Cl2 / Cs2CO3 (Standard) IsSimple->ProtoA Yes IsUnstable Is Partner Acid/Base Sensitive? IsHetero->IsUnstable No ProtoB Protocol B: XPhos Pd G2 / K3PO4 (High Performance) IsHetero->ProtoB Yes IsUnstable->ProtoA Default ProtoC Protocol C: Pd(OAc)2 + SPhos / Anhydrous Toluene (Sensitive) IsUnstable->ProtoC Yes

Caption: Decision tree for selecting reaction conditions based on the stability and sterics of the coupling partner.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor OA.[1]Switch to XPhos Pd G2 or AdBrettPhos .[1] Ensure inert atmosphere is rigorous.
Aldehyde Degradation Base is too strong (Cannizzaro).[1]Switch from Carbonate to Phosphate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
.[1] Reduce water content (Use Protocol C).
Protodeboronation Unstable boronic acid.[1][2]Use Protocol C (Anhydrous).[1] Add boronic acid in portions. Switch to MIDA boronate.[1]
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.[1]Degas solvents via sparging (20 min) or freeze-pump-thaw.[1]
Precipitation Product insolubility.[1]Switch solvent to n-Butanol or DMF (though DMF makes workup harder).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]

  • PubChem. (n.d.).[1] 2,6-Difluorobenzaldehyde Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application Note: Functionalization of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the strategic functionalization of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde , a high-value scaffold for generating diversity in drug discovery libraries.[1]

Introduction: The Strategic Value of the Scaffold

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS: 398456-82-1) represents a "privileged" building block in modern drug discovery.[1] Its value lies in its orthogonal reactivity profile , allowing chemists to sequentially modify specific positions without protecting groups.

  • Metabolic Stability: The fluorine atoms and the methyl group block common metabolic "soft spots" on the phenyl ring, potentially improving the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The 2,6-difluoro substitution pattern creates an electron-deficient core, enhancing the acidity of the aldehyde (facilitating condensation reactions) and activating the ring for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Diversity Handles:

    • Aldehyde (C-1): Reductive amination, olefination, or heterocycle formation.

    • Bromide (C-3): Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

    • Fluorine (C-2): Site-selective

      
       displacement.
      
Chemo-Selectivity Map

The diagram below illustrates the reactivity hierarchy.[1] Note that the C-2 Fluorine is significantly more activated than the C-6 Fluorine due to the inductive electron-withdrawing effect of the adjacent Bromine atom.[1]

ChemoSelectivity Core 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Aldehyde Aldehyde (C-1) Reaction: Reductive Amination Priority: High (Mild conditions) Core->Aldehyde Bromine Bromide (C-3) Reaction: Suzuki Coupling Priority: Medium (Requires Pd) Core->Bromine Fluorine2 Fluorine (C-2) Reaction: SNAr (Regioselective) Activation: High (Ortho to CHO + Br) Core->Fluorine2 Fluorine6 Fluorine (C-6) Reaction: Inert to mild SNAr Deactivation: Ortho to Methyl Core->Fluorine6 Sterically/Electronically Hindered

Figure 1: Chemo-selectivity map highlighting the orthogonal reactive centers.[1] The C-2 position is the primary site for nucleophilic attack due to synergistic activation by the aldehyde and bromine.

Quantitative Data Summary

The following physical and chemical properties are critical for experimental design.

PropertyValueImplication for Protocol
Molecular Weight 235.03 g/mol Use for stoichiometry calculations.[1]
Physical State Solid (mp ~53-54°C)Easy to handle; weigh as solid.[1]
Solubility DCM, THF, EtOAc, DMSOCompatible with standard organic workflows.
Electronic Character Highly Electron DeficientAldehyde: Highly reactive to amines.Bromide: Oxidative addition is facile.Fluorine: Susceptible to hydrolysis in strong base.
Storage 2-8°C, Inert AtmosphereAldehyde is prone to air oxidation to benzoic acid.[1]

Experimental Protocols

Module A: Regioselective (Nucleophilic Aromatic Substitution)

Objective: To introduce a nucleophile (amine or alkoxide) at the C-2 position. Rationale: The C-2 fluorine is activated by both the ortho-aldehyde and the ortho-bromine.[1] The C-6 fluorine is deactivated by the ortho-methyl group (electron-donating) and steric shielding.[1] Therefore, highly regioselective substitution is possible.[2]

Protocol:

  • Setup: Charge a reaction vial with 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (1.0 equiv) and anhydrous DMF or DMSO (0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

    • Note: If using a hydrochloride salt of an amine, add DIPEA (2.5 equiv). If using a free amine, add DIPEA (1.2 equiv) as a proton scavenger.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If the nucleophile is sterically hindered (e.g., morpholine, isopropylamine), mild heating to 50°C may be required.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the monosubstituted product (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DMSO), wash 1x with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR is the gold standard here. Starting material has two signals. Product should have one signal  (indicating loss of one F).
    
Module B: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C-3 position with an aryl or heteroaryl group.[1] Rationale: The electron-deficient nature of the ring facilitates the oxidative addition of Palladium into the C-Br bond. However, the aldehyde is sensitive to strong bases often used in Suzuki coupling (Cannizzaro reaction or aldol condensation). We utilize a mild base protocol .

Protocol:

  • Reagents:

    • Substrate: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (1.0 equiv)[1]

    • Boronic Acid:

      
       (1.2 equiv)
      
    • Catalyst:

      
       (3–5 mol%) — Robust and air-stable.[1]
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). Avoid strong hydroxides.
  • Solvent: 1,4-Dioxane / Water (9:1 ratio). Degas by sparging with Nitrogen for 10 mins.

  • Reaction: Heat to 80°C for 4–12 hours under Nitrogen atmosphere.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc/Water.[3] Extract, dry, and concentrate.[4][5][6]

  • Purification: Flash chromatography is usually required to separate the biaryl product from de-brominated byproducts.

Module C: Reductive Amination (Aldehyde Functionalization)

Objective: To convert the C-1 aldehyde into a secondary or tertiary amine.[1] Rationale: This is often the final step in a library synthesis to avoid interference with the Pd catalyst in previous steps. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the bromine or fluorine groups.

Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

    • Tip: Add Activated 4Å Molecular Sieves or

      
       to sequester water and drive imine formation. Stir for 1 hour at RT.
      
  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Note: Do not use

      
       as it can reduce the aldehyde to the alcohol before the amine reacts.
      
  • Acid Catalyst: If the reaction is sluggish, add 1 drop of Acetic Acid.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The product is often pure enough for biological screening after solvent removal, but can be purified by SCX (Strong Cation Exchange) cartridges for high-throughput libraries.

Recommended Workflow for Library Synthesis

For maximum efficiency and yield, the following sequence is recommended. Performing


 first prevents potential side reactions involving the bromine during the nucleophilic attack and allows the most diversity to be introduced early.

Workflow Start Start: 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Step1 Step 1: SNAr Reaction (Nucleophilic Substitution at C-2) Reagents: Amine, DIPEA, DMF, RT Start->Step1 Inter1 Intermediate A: 2-Amino-3-bromo-6-fluoro- 5-methylbenzaldehyde Step1->Inter1 Step2 Step 2: Suzuki Coupling (C-C Bond at C-3) Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K3PO4 Inter1->Step2 Inter2 Intermediate B: Biaryl Aldehyde Step2->Inter2 Step3 Step 3: Reductive Amination (Aldehyde to Amine) Reagents: Amine, NaBH(OAc)3, DCE Inter2->Step3 Final Final Product: Multi-functionalized Drug Lead Step3->Final

Figure 2: Logical workflow for sequential functionalization. This route minimizes side reactions and maximizes yield.

References

  • Suzuki-Miyaura Coupling on Electron-Deficient Aryl Bromides

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][7]

    • Source: Billingsley, K., & Buchwald, S. L. (2008). Journal of the American Chemical Society.
    • URL:[Link]

  • Regioselectivity in SNAr of Polyfluorinated Benzaldehydes

    • Title: Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers.[1]

    • Source:Nature Communic
    • URL:[Link]

  • Reductive Amination Protocols (STAB Method)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9]

    • Source: Abdel-Magid, A. F., et al. (1996).[8] The Journal of Organic Chemistry.

    • URL:[Link]

  • Title: 3-BROMO-2,6-DIFLUOROBENZALDEHYDE Synthesis and Properties.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a fundamental pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-bromo-2,6-difluoro-5-methylbenzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of ortho-difluoro substituents and a reactive aldehyde group imparts unique electronic properties and synthetic handles, making this substrate particularly valuable for the construction of complex molecular architectures.

The strategic placement of fluorine atoms can significantly enhance the metabolic stability and lipophilicity of drug candidates.[1] This document will delve into four key palladium-catalyzed transformations: the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each section will provide a theoretical framework, detailed experimental protocols, and insights into the causal factors influencing reaction outcomes.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide.[1][2] This reaction is widely favored for its mild conditions and the stability of the boronic acid reagents.[1]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromo-2,6-difluoro-5-methylbenzaldehyde) to form a Pd(II) intermediate.[3] The electron-withdrawing nature of the fluorine atoms and the aldehyde group can facilitate this step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[2][4] The choice of base is crucial for the activation of the boronic acid.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Ar-Br 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Ar-Br->Ar-Pd(II)-Br(L_n) R-B(OR')_2 R-B(OR')_2 R-B(OR')_2->Ar-Pd(II)-R(L_n) Base Base Base->Ar-Pd(II)-R(L_n)

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 3-bromo-2,6-difluoro-5-methylbenzaldehyde with an arylboronic acid.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueNotes
3-Bromo-2,6-difluoro-5-methylbenzaldehyde1.0 equiv---
Arylboronic acid1.2–1.5 equivCan be varied based on reactivity.
Palladium Catalyst (e.g., Pd(PPh₃)₄)2–5 mol%Other catalysts like Pd(dppf)Cl₂ can be used.
Base (e.g., K₂CO₃, Cs₂CO₃)2–3 equivChoice of base can significantly impact yield.
SolventAnhydrous, degassed (e.g., 1,4-Dioxane/Water, 4:1)Solvent system can be optimized.
Temperature80–110 °CReaction temperature depends on substrate reactivity.
AtmosphereInert (Nitrogen or Argon)Crucial to prevent catalyst degradation.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2,6-difluoro-5-methylbenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.[1]

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature with vigorous stirring.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[5][6] This reaction provides a direct method for the synthesis of substituted alkenes.[6]

Mechanistic Insights

The Mizoroki-Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[6][7]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the aryl bromide.[7]

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.[7] The regioselectivity of this step is often governed by steric factors.[5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.[5]

  • Base-promoted Regeneration: A base is required to regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.[7]

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Alkene_Complex [Ar-Pd(II)-(Alkene)-Br(L_n)] Ar-Pd(II)-Br(L_n)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(PdL_nBr)-CH_2-Ar Alkene_Complex->Insertion_Product Migratory Insertion H-Pd(II)-Br(L_n) H-Pd(II)-Br(L_n) Insertion_Product->H-Pd(II)-Br(L_n) β-Hydride Elimination Product Ar-Alkene Insertion_Product->Product H-Pd(II)-Br(L_n)->Pd(0)L_n Base Ar-Br 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Ar-Br->Ar-Pd(II)-Br(L_n) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0)L_n

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

General Protocol for Mizoroki-Heck Reaction

The following protocol describes a typical setup for the Heck reaction of 3-bromo-2,6-difluoro-5-methylbenzaldehyde with an alkene.

Table 2: Reagents and Conditions for Mizoroki-Heck Reaction

Reagent/ParameterQuantity/ValueNotes
3-Bromo-2,6-difluoro-5-methylbenzaldehyde1.0 equiv---
Alkene (e.g., Styrene, Acrylate)1.1–2.0 equivExcess alkene can improve yields.
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)1–5 mol%Choice of catalyst and ligand is critical.
Ligand (e.g., PPh₃, P(o-tolyl)₃)2–10 mol%Bulky phosphine ligands are often effective.
Base (e.g., Et₃N, K₂CO₃)1.5–3.0 equivAn organic or inorganic base is required.
SolventAnhydrous, polar aprotic (e.g., DMF, NMP, Acetonitrile)High-boiling point solvents are common.
Temperature100–140 °CHigher temperatures are often necessary.
AtmosphereInert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 3-bromo-2,6-difluoro-5-methylbenzaldehyde, the palladium catalyst, the ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture to the specified temperature with efficient stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[8]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.[8]

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts.[9]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Ar-Br 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Ar-Br->Ar-Pd(II)-Br(L_n) H-C≡CR Terminal Alkyne Cu(I)-C≡CR Cu(I)-C≡CR H-C≡CR->Cu(I)-C≡CR Base, Cu(I)X Cu(I)-C≡CR->Ar-Pd(II)-Br(L_n) Cu(I)X Cu(I)X Base Base Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Amido_Complex [Ar-Pd(II)-NR'R''(L_n)] Ar-Pd(II)-Br(L_n)->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd(0)L_n Reductive Elimination Ar-NR'R'' Product Amido_Complex->Ar-NR'R'' Ar-Br 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde Ar-Br->Ar-Pd(II)-Br(L_n) HNR'R'' Amine HNR'R''->Amido_Complex Base Base Base->Amido_Complex

Sources

Troubleshooting & Optimization

Solvent selection for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Case ID: #SOLV-3B26DF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Solvent-Reactivity Paradox

Welcome to the technical guide for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS: 188813-04-9).[1][2] This compound is a "privileged scaffold" in medicinal chemistry, but it presents a unique chemoselectivity challenge .

You have three reactive centers competing for dominance:

  • Aldehyde (-CHO): Susceptible to nucleophilic attack and oxidation.[1][2]

  • Aryl Bromide (-Br): The site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).[1][2]

  • 2,6-Difluoro Motif: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing aldehyde group.[1][2]

The Critical Insight: Your choice of solvent dictates the reaction pathway.

  • Polar Aprotic Solvents (DMF, DMSO): Accelerate SNAr side reactions (fluorine displacement).[1]

  • Non-Polar/Weakly Polar Solvents (Toluene, THF): Favor Cross-Coupling while suppressing SNAr.[1]

  • Protic Solvents (Alcohols): Can lead to hemiacetal formation or acetal protection of the aldehyde.[1]

Solubility & Handling Matrix

Before initiating synthesis, verify solubility.[3] This compound is a lipophilic solid (mp ~53-54°C).[1][2][4]

Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Note
Chlorinated DCM, ChloroformExcellent High Ideal for workups and low-temp oxidations.[1][2]
Ethers THF, 2-MeTHF, DioxaneGood High Best for organometallic coupling (Suzuki/Sonogashira).[1]
Aromatics Toluene, XyleneGood Medium Good for high-temp coupling; requires heating to fully dissolve.[1][2]
Polar Aprotic DMF, DMSO, NMPExcellent Conditional WARNING: Promotes SNAr side reactions.[1] Use only if intended.
Esters Ethyl AcetateGood Medium Good for workup; avoid with strong bases (transesterification risk).[1]
Protic Methanol, EthanolModerate Low Risk of acetal/hemiacetal formation with the aldehyde.[1]
Water WaterInsoluble N/A Requires surfactant or biphasic system for aqueous chemistry.[1][2]

Workflow 1: Cross-Coupling (Suzuki-Miyaura)

Objective: Couple at the Bromine (-Br) position without displacing Fluorine (-F).[1][2]

The Challenge: Standard Suzuki conditions often use bases (K₂CO₃, Cs₂CO₃) and polar solvents (DMF/Water) which are perfect conditions for unwanted SNAr on the difluoro core.

Recommended Protocol:

  • Solvent System: Toluene : Water (4:[1]1) or 1,4-Dioxane : Water (9:1).

    • Why: Toluene suppresses the ionization of the C-F bond, reducing SNAr risk.

  • Base: Potassium Phosphate (K₃PO₄) or Sodium Bicarbonate (NaHCO₃).[1]

    • Why: Weaker bases minimize base-mediated defluorination.[1][2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Temperature: Keep below 80°C if possible.

Suzuki_Workflow Start Start: 3-Br-2,6-F2-Benzaldehyde Solvent_Choice Select Solvent System Start->Solvent_Choice Path_A Polar Aprotic (DMF/DMSO + Base) Solvent_Choice->Path_A High Polarity Path_B Non-Polar/Biphasic (Toluene/H2O or THF) Solvent_Choice->Path_B Low Polarity Result_A FAILURE: S_NAr Side Product (F displaced by OH/Base) Path_A->Result_A Result_B SUCCESS: Suzuki Product (Biaryl formation) Path_B->Result_B

Figure 1: Solvent decision tree for preventing side reactions during cross-coupling.

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Intentionally displace a Fluorine (usually at the 6-position, less sterically hindered than position 2).[1]

The Mechanism: The aldehyde group at C1 makes the C2 and C6 fluorines highly electrophilic.

  • Solvent Selection: Polar Aprotic solvents are mandatory here to solvate the cationic counterion of the nucleophile, leaving the nucleophilic anion "naked" and reactive.

Recommended Protocol:

  • Solvent: DMSO or DMF (Anhydrous).[1]

  • Nucleophile: Primary/Secondary Amine or Thiol.[1]

  • Base: DIPEA or K₂CO₃.[1]

  • Temperature: 0°C to RT (Reaction is often exothermic).

Regioselectivity Note: Attack typically occurs at Position 6 (next to the H) rather than Position 2 (next to the Br), due to steric hindrance from the Bromine atom.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black, and I lost the aldehyde peak in NMR. What happened?

  • Diagnosis: You likely used an amine nucleophile in Methanol or Ethanol.[1]

  • Root Cause: The amine reacted with the aldehyde to form an imine (Schiff base) , not the intended SNAr product.

  • Solution: Switch to an aprotic solvent (THF, DCM) or add a drying agent (MgSO₄) if imine formation is not desired. If you want the SNAr product, protect the aldehyde as an acetal first.

Q2: I see a "Hydrodefluorination" byproduct (F replaced by H) in my Suzuki coupling.

  • Diagnosis: This is actually SNAr by Hydroxide .[1]

  • Root Cause: Using wet DMF with a strong base (KOH, NaOH) generates OH⁻, which displaces the fluorine.

  • Solution: Switch to Toluene/Water mixtures.[1] The biphasic nature keeps the bulk base in the aqueous phase and the substrate in the organic phase, minimizing contact.

Q3: The compound "oils out" during recrystallization.

  • Diagnosis: The solvent boiling point is higher than the compound's melting point (54°C).

  • Solution: Use a low-boiling solvent pair.[1][2][3]

    • Protocol: Dissolve in minimal warm DCM (or Acetone), then slowly add Hexanes (antisolvent) until cloudy.[1] Cool to -20°C.

Mechanistic Visualization

The following diagram illustrates the competing pathways based on solvent polarity and nucleophile presence.

Reaction_Pathways Substrate 3-Bromo-2,6-difluoro-5-methylbenzaldehyde Cond_Suzuki Pd(0), Boronic Acid Toluene/H2O (Biphasic) Substrate->Cond_Suzuki Cross-Coupling Cond_SNAr Nucleophile (R-NH2) DMSO (Polar Aprotic) Substrate->Cond_SNAr Substitution Cond_Ox Oxidant (NaClO2) Acetonitrile/H2O Substrate->Cond_Ox Oxidation Prod_Suzuki Biaryl Product (C-C Bond Formed) Cond_Suzuki->Prod_Suzuki Correct Solvent Side_SNAr SIDE REACTION: Fluorine Displacement (If solvent is too polar) Cond_Suzuki->Side_SNAr Incorrect Solvent (e.g., DMF + Strong Base) Prod_SNAr Substituted Product (C-N/O/S Bond Formed) Cond_SNAr->Prod_SNAr Prod_Acid Benzoic Acid Derivative (Aldehyde Oxidized) Cond_Ox->Prod_Acid

Figure 2: Reaction pathway competition showing how solvent selection determines the product outcome.[1][2]

References

  • ChemicalBook. (n.d.).[1] 3-Bromo-2,6-difluorobenzaldehyde Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 2,6-Difluorobenzaldehyde derivatives: Safety and Handling. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubChem.[1][5] Retrieved from

  • Organic Process Research & Development. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling. ACS Publications.[1] Retrieved from

  • BenchChem. (2025).[1] Purification and Solubility of Fluorinated Benzaldehyde Derivatives. Retrieved from

Sources

Technical Support Center: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methyl group on the benzaldehyde core, presents specific challenges and considerations regarding its stability in solution. Understanding these characteristics is crucial for developing robust synthetic protocols, ensuring reproducible experimental results, and maintaining the integrity of the compound during storage and handling.

This guide provides a comprehensive overview of the stability of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, potential degradation pathways, and best practices for its use in research and development.

I. Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.

Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities

Symptoms:

  • Lower than expected yield in a chemical reaction.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

  • Variability in results between seemingly identical experiments.

Potential Causes & Solutions:

  • Cause A: Degradation of the Starting Material. Benzaldehydes, in general, are susceptible to oxidation, especially when exposed to air.[1][2][3] The aldehyde functional group can be oxidized to the corresponding carboxylic acid (3-Bromo-2,6-difluoro-5-methylbenzoic acid).

    • Solution:

      • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Bulk storage of benzaldehyde often requires nitrogen blanketing to prevent oxidation.[4]

      • Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Peroxides in older solvents can initiate oxidation.

      • Storage: Store the solid compound and its solutions in a cool, dry, and dark place.[4][5] Recommended storage for benzaldehyde is often at -20°C.[6]

  • Cause B: Reaction with Nucleophiles. The aldehyde carbonyl group is electrophilic and can react with nucleophiles present in the reaction mixture or solvent (e.g., water, alcohols, amines).[7]

    • Solution:

      • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent the formation of hydrates or hemiacetals.

      • Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group if it is not the intended reactive site in a particular step.

  • Cause C: Photodegradation. Exposure to light, particularly UV light, can promote the degradation of aromatic aldehydes.[2] This can lead to the formation of various byproducts, and in some cases, even benzene.[8]

    • Solution:

      • Light Protection: Use amber-colored glassware or wrap reaction vessels and storage containers with aluminum foil to protect the compound from light.

      • Controlled Lighting: Conduct experiments in a well-lit area but avoid direct, intense light sources.

Issue 2: Color Change of the Solution Over Time

Symptom:

  • A solution of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, initially colorless or pale yellow, develops a more intense yellow or brownish color over time.

Potential Causes & Solutions:

  • Cause A: Oxidation and Polymerization. The yellowing of benzaldehyde upon keeping is a known phenomenon and is often attributed to slow oxidation and potential polymerization.[1][3]

    • Solution:

      • Fresh Solutions: Prepare solutions fresh before use whenever possible.

      • Antioxidants: For longer-term storage of stock solutions, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, if it does not interfere with downstream applications.[2]

Issue 3: pH-Dependent Instability

Symptom:

  • Rapid degradation of the compound is observed in strongly acidic or basic solutions.

Potential Causes & Solutions:

  • Cause A: Acid-Catalyzed Reactions. In acidic conditions, the formation of the enol tautomer of the aldehyde can be catalyzed.[9][10] While the methyl group is not at the alpha position to the carbonyl, other acid-catalyzed reactions like acetal formation with solvent alcohols can occur.

    • Solution:

      • pH Control: Maintain the pH of the solution within a neutral or near-neutral range if the experimental conditions permit. Buffer the solution if necessary.

  • Cause B: Base-Catalyzed Reactions. In the presence of a base, aldehydes can undergo various reactions. While this specific molecule lacks alpha-hydrogens to the carbonyl, preventing classical aldol-type reactions, other base-catalyzed degradations can occur.

    • Solution:

      • Avoid Strong Bases: Unless required for a specific reaction, avoid exposing the compound to strong bases for extended periods.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 3-Bromo-2,6-difluoro-5-methylbenzaldehyde?

A1: This compound is generally soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. Its solubility in water is expected to be low, similar to other substituted benzaldehydes.[3] For analytical purposes like HPLC, a mixture of acetonitrile and water is often a suitable mobile phase.[11]

Q2: What are the optimal storage conditions for the solid compound and its solutions?

A2:

  • Solid: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1][4] For long-term storage, refrigeration (-20°C) is recommended.[6]

  • Solutions: Prepare solutions fresh whenever possible. If a stock solution needs to be stored, keep it in a tightly sealed vial with minimal headspace, protected from light, and refrigerated. Storing under an inert atmosphere (nitrogen or argon) is ideal.

Q3: What analytical techniques are suitable for monitoring the stability of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly effective method for quantifying the parent compound and detecting degradation products.[11] A reverse-phase C18 column is commonly used.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is suitable for analyzing volatile aldehydes and their impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the structural integrity of the compound over time.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of any degradation products formed.

Q4: What are the primary degradation pathways for this compound?

A4: The most probable degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (3-Bromo-2,6-difluoro-5-methylbenzoic acid). This is a common degradation pathway for benzaldehydes.[1][2]

  • Photodegradation: Exposure to light can induce decomposition.

  • Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles in the solution.

III. Data Summary & Visualizations

Table 1: Stability and Handling Profile of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde
ParameterRecommendationRationale
Storage (Solid) -20°C, dry, dark, tightly sealedTo minimize thermal degradation, oxidation, and hydrolysis.[6]
Storage (Solution) Refrigerated, protected from light, inert atmosphereTo slow down degradation reactions in solution.
Handling Use in a well-ventilated area or under a fume hoodTo avoid inhalation.
Atmosphere Inert gas (Nitrogen or Argon) for storage and reactionsTo prevent oxidation of the aldehyde group.[4]
pH Range Near-neutral (if possible)To avoid acid or base-catalyzed degradation.
Light Exposure Minimize; use amber vials or foilTo prevent photodegradation.[2]
Compatible Solvents THF, DCM, Acetonitrile, Ethyl AcetateCommon aprotic organic solvents.
Incompatible Materials Strong oxidizing agents, strong bases, nucleophilesTo prevent unwanted chemical reactions.[4]
Diagram 1: Potential Degradation Pathway

A 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde B 3-Bromo-2,6-difluoro- 5-methylbenzoic acid A->B Oxidation (O2, Light) C Other Degradation Products A->C Photodegradation, Reaction with Nucleophiles

Caption: Potential degradation pathways for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.

IV. Experimental Protocol: Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde in solution, in line with ICH guidelines.[14][15]

Objective: To evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 3-Bromo-2,6-difluoro-5-methylbenzaldehyde in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the stock solution to heat in a calibrated oven (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Characterize major degradation products using techniques like LC-MS if necessary.

Diagram 2: Experimental Workflow for Stability Study

cluster_stress Stress Conditions Acid Acid Hydrolysis Sample Sample at Time Points Acid->Sample Base Base Hydrolysis Base->Sample Oxidation Oxidation Oxidation->Sample Thermal Thermal Thermal->Sample Photo Photolytic Photo->Sample Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analyze HPLC Analysis Sample->Analyze Report Report Results Analyze->Report

Caption: Workflow for a forced degradation stability study.

V. References

  • BENZALDEHYDE - Chemstock. Available at:

  • BENZALDEHYDE - Techno PharmChem. Available at:

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. Available at:

  • Aldehydes and ketones: α-Halogenation - BrainKart. Available at:

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at:

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. Available at:

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at:

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at:

  • Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at:

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at:

  • Halogenation of aromatic aldehydes and metal‐catalyzed C8‐functionalization of 1‐carbonylnaphthalenes. - ResearchGate. Available at:

  • Safety Data Sheet: Benzaldehyde - Carl ROTH. Available at:

  • 18.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at:

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW *Corresponding Author - ResearchGate. Available at:

  • A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde - Benchchem. Available at:

  • Benzaldehyde - Safety Data Sheet - ChemicalBook. Available at:

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate. Available at:

  • What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. Available at:

  • Alpha Halogenation of Enols and Enolates - Chemistry Steps. Available at:

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Available at:

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available at:

Sources

Technical Support: Troubleshooting Grignard Reactions with 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GRIG-26DF-BENZ Status: Active Support Analyst: Senior Application Scientist

Executive Summary & Chemical Profile[1][2]

You are working with 3-Bromo-2,6-difluoro-5-methylbenzaldehyde . This is not a standard electrophile; it is a "trap" molecule containing three competing reactive sites. Successful functionalization requires navigating a narrow thermodynamic window to favor 1,2-addition over lethal side reactions.

The Substrate Hazard Profile
FeatureReactivity RiskThe "Silent Killer"
Aldehyde (-CHO) Desired Electrophile. Sterically shielded by 2,6-fluorines (Ortho Effect).
Bromine (C3-Br) Metal-Halogen Exchange. R-MgX can swap with Br, destroying your electrophile and creating a reactive aryl Grignard.
Fluorines (C2/C6-F)

Electrophile.
The ring is electron-deficient. Grignards can attack C2/C6, displacing fluoride.

Critical "Stop" Check: The Self-Immolation Error

Q: "I am trying to turn this molecule into a Grignard reagent (Mg insertion at the Br), but it turns to tar. Why?"

A: You are attempting an impossible transformation without protection. You cannot form a Grignard reagent on a molecule that possesses an unprotected aldehyde.

  • Mechanism: As soon as the C-Mg bond forms at the bromine site, it will instantly attack the aldehyde of a neighboring molecule. This leads to rapid polymerization (tar).

  • Solution: You must protect the aldehyde as an acetal (e.g., using ethylene glycol/TsOH) before attempting magnesium insertion or lithium-halogen exchange.

Troubleshooting Guide: Addition to the Aldehyde

If you are adding an external Grignard (


) to this aldehyde and experiencing low yields, consult the specific failure modes below.
Issue A: "I see de-brominated starting material or complex aryl mixtures."

Diagnosis: Competitive Metal-Halogen Exchange. The reaction


 is faster than carbonyl addition, especially with hindered aldehydes.
  • The Fix:

    • Temperature is Critical: Run the reaction at -78°C . Exchange rates drop significantly at low temperatures, while carbonyl addition remains viable.

    • Inverse Addition: Do not add the aldehyde to the Grignard. Add the Grignard to the Aldehyde . By keeping the Grignard concentration low (dropwise addition), you statistically favor the reaction with the abundant electrophile (carbonyl) over the exchange.

Issue B: "I am getting defluorinated byproducts."

Diagnosis: Nucleophilic Aromatic Substitution (


).[1][2][3]
The 2,6-difluoro motif makes the ring highly electron-deficient. The Grignard reagent acts as a nucleophile at the C-F bond rather than the C=O bond.
  • The Fix:

    • Solvent Switch: Switch from THF to DCM (Dichloromethane) or Toluene for the aldehyde solution, adding the Grignard (in ether/THF) to this. Non-polar solvents destabilize the polar transition state of the

      
       reaction (Meisenheimer complex) more than the concerted 1,2-addition.
      
    • Lanthanide Activation (The "Silver Bullet"): Use the Knochel Protocol (see Section 4).

Issue C: "The reaction stalls, or I get the primary alcohol (reduction)."

Diagnosis: Steric Hindrance &


-Hydride Transfer.[4]
The 2,6-difluoro "ortho effect" blocks the trajectory of the Grignard. If your Grignard has a 

-hydrogen (e.g., Isopropylmagnesium chloride), it will act as a reducing agent (hydride donor) rather than a nucleophile.
  • The Fix:

    • Add

      
      :  This Lewis acid activates the carbonyl oxygen, pulling electron density away and making the carbonyl carbon electrophilic enough to overcome steric repulsion.
      

Recommended Protocol: The Knochel-Lanthanide Method[7][8]

This protocol uses Lanthanum(III) chloride to suppress side reactions.[5][6][7] It is the industry standard for poly-functionalized benzaldehydes.

Reagents:

  • Substrate: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

  • Reagent:

    
     (Grignard)[4][8]
    
  • Additive: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.6M in THF, commercially available)
    

Step-by-Step:

  • Drying: Flame-dry a 3-neck flask under Argon.

  • Activation: Add the aldehyde (1.0 equiv) and anhydrous THF.

  • Lanthanide Complexation: Add

    
     solution (1.1 equiv) at room temperature. Stir for 30-60 minutes.
    
    • Why: The

      
       coordinates tightly to the carbonyl oxygen. This activates the aldehyde for addition while sterically blocking the ortho-fluorines from 
      
      
      
      attack.
  • Cooling: Cool the mixture to -78°C (acetone/dry ice bath).

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise over 20 minutes.

  • Warm-up: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with sat.

    
     (aq) and extract.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes.

ReactionPathways Start Substrate: 3-Br-2,6-difluoro-benzaldehyde Coordination Carbonyl Coordination (Fast) Start->Coordination LaCl3 (Optional) SNAr_TS Meisenheimer Complex (High Energy) Start->SNAr_TS High Temp / No Lewis Acid Exchange_TS Br-Mg Exchange (Equilibrium) Start->Exchange_TS Slow Addition / Warm Temp Grignard Reagent: R-MgX Grignard->Coordination Grignard->SNAr_TS Grignard->Exchange_TS Product DESIRED PRODUCT: Secondary Alcohol Coordination->Product 1,2-Addition (Kinetic Control) Side_SNAr FAILURE: Defluorinated Product SNAr_TS->Side_SNAr Fluoride Elimination Side_Exchange FAILURE: Debrominated/Aryl-MgX Exchange_TS->Side_Exchange Scrambling

Caption: Competitive pathways in poly-functionalized benzaldehydes.


 biases the system toward the central "Coordination" path.

Decision Matrix for Optimization

Use this flowchart to determine your next experimental step based on your current results.

TroubleshootingFlow Problem What is your primary issue? LowYield Low Yield / No Reaction Problem->LowYield Impurity_F Defluorinated Impurity Problem->Impurity_F Impurity_Br Debrominated Impurity Problem->Impurity_Br Act_LaCl3 Add LaCl3·2LiCl (Activate Carbonyl) LowYield->Act_LaCl3 Temp_Down Lower Temp to -78°C (Kinetic Control) Impurity_F->Temp_Down Solvent_Change Switch Solvent to DCM (Suppress SNAr) Impurity_F->Solvent_Change Impurity_Br->Temp_Down Rate_Change Increase Addition Rate (Outrun Exchange) Impurity_Br->Rate_Change

Caption: Diagnostic flowchart for optimizing reaction conditions.

References

  • Krasovskiy, A., & Knochel, P. (2006).[7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[7] "Soluble Lanthanide Salts (LnCl3[7]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds."[7] Angewandte Chemie International Edition.

  • Rohbogner, C. J., et al. (2009). "Continuous Flow Synthesis of Functionalized Arylmagnesium Reagents." Organic Process Research & Development.

  • Hatton, R. (2018). "Nucleophilic Aromatic Substitution: Mechanism and Scope." Master Organic Chemistry.

Sources

Validation & Comparative

3-Bromo-2,6-difluoro-5-methylbenzaldehyde 13C NMR shifts

Structural Validation of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde: A Comparative Guide to C NMR Assignment

Executive Summary: The "Hidden" Complexity

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS: 398456-82-1) is a critical scaffold for kinase inhibitor development, particularly in modifying the "hinge-binding" region of pharmacophores.

The Problem: Researchers frequently misinterpret the




1

The Solution: This guide compares the Standard Prediction Models against High-Resolution Experimental Logic . We provide a validated assignment strategy that accounts for the asymmetric magnetic environment created by the 3-Br/5-Me substitution pattern, distinguishing genuine product signals from impurities.

Comparative Analysis: Prediction vs. Reality

The table below contrasts the idealized chemical shifts generated by standard additivity algorithms against the complex multiplet reality observed in high-field NMR (400 MHz+).

Table 1: Spectral Assignment & Multiplet Logic
Carbon PositionTypePredicted Shift (Additivity)Expected Experimental Shift (

)
Multiplicity (Pattern)Coupling Constants (

Hz)
Diagnostic Logic
C=O (Aldehyde)C=O185.0 ppm183 - 186 ppm dd (pseudo-t)

Long-range coupling to F2/F6.
C2 (C-F)C-F162.0 ppm160 - 164 ppm dd

,

Large doublet split by distal F6.[1]
C6 (C-F)C-F164.0 ppm162 - 166 ppm dd

,

Asymmetric to C2 due to 5-Me.
C4 (C-H)CH130.0 ppm132 - 135 ppm dd

Only aromatic CH. HSQC correlated.
C5 (C-Me)C-q140.0 ppm138 - 142 ppm dd

Deshielded by Me and ortho-F.
C1 (Ipso)C-q115.0 ppm112 - 116 ppm dd

Critical: Often mistaken for a triplet.
C3 (C-Br)C-Br110.0 ppm105 - 109 ppm dd

Upfield shift (Heavy Atom Effect).
Me (Methyl)CH

15.0 ppm14 - 17 ppm d

Weak coupling to F6.

Note on Asymmetry: Unlike 2,6-difluorobenzaldehyde, this molecule is not symmetric .[1] C2 and C6 are chemically distinct. Therefore, C1 will appear as a doublet of doublets (dd) rather than a true triplet, though the coupling constants (


) may be similar enough to cause overlap (pseudo-triplet).[1]

Visualization of Coupling Logic

The following diagram illustrates the splitting hierarchy. Understanding this "tree" is essential to de-convoluting the spectrum.

Gcluster_0C1 (Ipso) Splitting Treecluster_1C3 (Bromine-Bearing) SplittingC1_SingletC1 Singlet (Uncoupled)~114 ppmC1_DoubletDoublet (Split by F2)2J ~ 22 HzC1_Singlet->C1_Doublet Coupling to F2C1_DDDoublet of Doublets (Split by F6)2J ~ 22 Hz(Appears as Pseudo-Triplet)C1_Doublet->C1_DD Coupling to F6C3_SingletC3 Singlet (Uncoupled)~107 ppmC3_DDDoublet of DoubletsSplit by F2 (Ortho) & F6 (Para)C3_Singlet->C3_DD 2J (Ortho) >> 4J (Para)

Caption: Hierarchy of

1

Experimental Protocol: Validating the Spectrum

To obtain a publication-quality spectrum that resolves the quaternary carbons (C1, C2, C3, C5, C6) from the baseline noise, you must modify standard acquisition parameters.[1]

The "Relaxation" Challenge

Quaternary carbons bonded to halogens (Br, F) have very long spin-lattice relaxation times (

1

1
Optimized Method (400 MHz / 100 MHz C)
  • Solvent:

    
     (Standard) or Acetone-
    
    
    (if solubility is poor). Avoid DMSO-
    
    
    if possible, as its viscosity broadens lines, obscuring small couplings.[1]
  • Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to the NMR tube.
    
    • Why? This paramagnetic agent shortens

      
       for all carbons via the electron-nuclear dipole mechanism, allowing quantitative recovery of the C-Br and C-F signals without waiting 30 seconds between scans.
      
  • Pulse Sequence: zgig (Inverse Gated Decoupling) or standard zgpg with extended delay.

    • Acquisition Time (

      
      ):  1.0 sec (ensure high digital resolution).
      
    • Relaxation Delay (

      
      ):  2.0 sec (with Cr(acac)
      
      
      ) or >10 sec (without).
    • Scans (

      
      ):  Minimum 1024. The splitting distributes signal intensity into multiple lines (e.g., a dd splits intensity by 4), requiring higher S/N.[1]
      
Workflow Diagram

Workflowcluster_checkQuality ControlSampleSample Prep50mg + Cr(acac)3AcquireAcquisitionD1 > 2sHigh ScansSample->AcquireProcessProcessingLB = 1.0 HzAcquire->ProcessAnalyzeAnalysisIdentify C-FCouplingsProcess->AnalyzeCheck1Check C4 (CH)Is it a dd?Analyze->Check1Check2Check C1Is it visible?Check1->Check2

Caption: Optimized workflow for acquiring high-resolution NMR data of poly-halogenated aromatics.

References

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Explains the collapse of multiplets when using

    
    F decoupling. Link
    
  • Royal Society of Chemistry (RSC). (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes. Foundational data on substituent effects in fluorobenzenes.[2] Link

  • National Institutes of Health (PMC). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Discusses the limitations of DFT in predicting shifts for poly-fluorinated systems. Link

  • ChemicalBook. (2024). 3-BROMO-2,6-DIFLUOROBENZALDEHYDE Product Properties. Synthesis and basic characterization data.[3][4] Link

  • ACD/Labs. (2020). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Technical note on distinguishing C-F multiplets from noise. Link

3-Bromo-2,6-difluoro-5-methylbenzaldehyde 19F NMR analysis

Technical Guide: F NMR Analysis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Executive Summary

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS: 398456-82-1) is a critical intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals. Its structural integrity is defined by the specific 2,6-difluoro substitution pattern, which governs its reactivity in subsequent

This guide compares ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


F NMR

H NMR

F NMR is the superior analytical method

Part 1: Comparative Analysis (The "Why")

In the context of polysubstituted fluorobenzenes, standard



Table 1: Performance Comparison Matrix
FeatureAlternative:

H NMR
Product:

F NMR
Verdict
Active Nuclei Count 2 (1 Ar-H, 1 CHO)2 (F-2, F-6)Tie (Quantity)
Spectral Width ~10 ppm (Narrow)>200 ppm (Wide)

F Wins
(Resolution)
Isomer Differentiation Low . 3-Br vs 4-Br isomers often show identical singlet/doublet patterns.High . Chemical shift is highly sensitive to ortho-substituents (Br vs Me).

F Wins
(Specificity)
Coupling Information Limited.

is often unresolved or broad.
Rich. Distinct

and

patterns reveal exact topology.

F Wins
(Topology)
Solvent Interference High (residual solvent peaks often overlap).None (No background F signals in common solvents).

F Wins
(Purity)

Part 2: Detailed F NMR Characterization[2]

Theoretical Chemical Shift Analysis

The molecule is asymmetric . Unlike the symmetric 2,6-difluorobenzaldehyde, the presence of the 3-Bromo and 5-Methyl groups creates two chemically distinct fluorine environments.

  • Base Shift: 2,6-Difluorobenzaldehyde derivatives typically resonate between -110 and -125 ppm .

  • F-2 (Ortho to Br): The bromine atom is electron-withdrawing (inductive) but also polarizable. In crowded systems, ortho-bromo substituents typically cause a deshielding effect (shift downfield, less negative ppm) relative to a proton.

  • F-6 (Ortho to Me): The methyl group is electron-donating. This increases electron density around F-6, causing a shielding effect (shift upfield, more negative ppm).

Predicted Spectral Signature:

  • Signal A (F-2):

    
     to 
    
    
    ppm.
  • Signal B (F-6):

    
     to 
    
    
    ppm.
  • 
    :  The separation (
    
    
    10 ppm) is massive in NMR terms, making identification unambiguous.
Coupling Constants ( Values)

The power of this analysis lies in the splitting patterns.

  • 
     (Meta Coupling):  The two fluorine atoms are meta to each other. Through-bond coupling is significant.
    
    • Expected Value:5 – 15 Hz .

  • 
     (Ortho Coupling):  Interaction between F and the adjacent ring proton (if applicable). However, in this molecule:
    
    • F-2 is adjacent to Br and CHO (No H).

    • F-6 is adjacent to Me and CHO (No H).

    • Wait: There is one aromatic proton at C4.

    • 
      :  F-2 to H-4 is meta (
      
      
      is rare, usually
      
      
      ).
    • 
      :  Both F-2 and F-6 couple to H-4 (meta-coupling). Typical value: 6 – 8 Hz .
      
  • 
    :  In 2,6-difluorobenzaldehydes, the aldehyde proton often couples to the fluorine atoms.
    
    • Expected Value:2 – 5 Hz .

Visualization of Coupling Logic

The following diagram illustrates the splitting tree expected for the F-6 signal (Ortho to Methyl), which is the most complex due to potential coupling with the methyl protons.

CouplingTreeSignalBase Signal (F-6)Split1Doublet (d)J(F-F) ~10 HzSignal->Split1Coupling to F-2 (Meta)Split2Doublet of Doublets (dd)J(F-H4) ~7 HzSplit1->Split2Coupling to H-4 (Meta)FinalComplex Multiplet(Possible J(F-Me) or J(F-CHO))Split2->FinalLong range coupling

Figure 1: Predicted splitting tree for the F-6 nucleus. The large F-F coupling dominates, followed by the F-H coupling.

Part 3: Experimental Protocol

To ensure reproducibility and valid comparative data, follow this self-validating protocol.

A. Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) as the standard. It is non-polar and minimizes solvent-solute hydrogen bonding which can shift aldehyde peaks.
    
  • Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.

    • Note: High concentrations (>50 mg) can cause viscosity broadening.

  • Filtration: Filter through a cotton plug to remove inorganic salts (LiBr/NaBr) from the synthesis step, which can cause line broadening due to paramagnetic impurities or magnetic susceptibility changes.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg (standard 1D) or zgF19 (fluorine specific).

  • Spectral Width (SW): Set to -50 ppm to -200 ppm . This covers the aromatic fluorine range without folding.

  • Relaxation Delay (D1): Fluorine atoms on substituted rings often have long

    
     relaxation times.
    
    • Setting:3.0 – 5.0 seconds . (Standard 1.0s is often insufficient for quantitative integration).

  • Scans (NS): 16 to 32 scans are usually sufficient due to the high sensitivity of

    
    F (83% of 
    
    
    H).
  • Referencing: Reference external CFCl

    
      to 0.0 ppm or use the internal lock frequency (most modern spectrometers auto-reference correctly).
    

Part 4: Analytical Workflow (Synthesis to Validation)

This workflow ensures that the

WorkflowStartCrude Synthesis(Lithiation of 1-Br-2,4-dF-benzene)HNMR1H NMR Check(Ambiguous for Isomers)Start->HNMRFNMR19F NMR Analysis(Definitive)HNMR->FNMRInconclusiveDecisionData Check:Two Distinct Signals?J(FF) ~10Hz?FNMR->DecisionPassQC PASSRelease for Next StepDecision->PassYesFailQC FAILRegioisomer PresentDecision->FailNo

Figure 2: Quality Control Workflow.


References

  • Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

    • Source: ChemicalBook / Vertex AI Search Results.
    • Context: Describes the lithi
  • 19F NMR Chemical Shift Trends (Substituent Effects)

    • Source: Alfa Chemistry / Organofluorine D
    • Context: Tables for predicting shifts based on ortho/meta substituents.
  • Spin-Spin Coupling in Fluorobenzenes

    • Source: MDPI / Molecules Journal.
    • Context: Detailed analysis of and coupling constants in difluorobenzenes.
  • General 19F NMR Spectroscopy Data

    • Source: University of Wisconsin-Madison (Reich Collection).[1]

    • Context: Comprehensive database of chemical shifts and coupling constants.[1][2]

Analytical Profiling & Comparative LC-MS Guide: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde mass spectrometry (LC-MS) data Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of medicinal chemistry, 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (hereafter BDMB ) serves as a critical scaffold for kinase inhibitors and fluorinated bioactive heterocycles. Its structural complexity—combining a deactivated aromatic ring, a reactive aldehyde, and a specific methyl positioning—presents unique challenges in analytical validation.

This guide provides a technical deep-dive into the LC-MS behavior of BDMB, comparing it directly with its closest structural analog, 3-Bromo-2,6-difluorobenzaldehyde (BDB) . By analyzing the impact of the C5-methyl group on ionization efficiency, retention time, and fragmentation stability, we establish a robust protocol for identifying this intermediate in complex reaction mixtures.

Chemical Identity & Theoretical Mass Data

Before interpreting spectra, we must establish the ground truth for the isotopic envelope. The presence of bromine (


) creates a distinct "doublet" signature essential for identification.
Property3-Bromo-2,6-difluoro-5-methylbenzaldehyde (BDMB)3-Bromo-2,6-difluorobenzaldehyde (Alternative)
Formula


Monoisotopic Mass 233.9492 Da219.9335 Da

(

)
234.9570 220.9413

(

)
236.9550 222.9393
Isotope Ratio 100% : 97.3% (1:1 Doublet)100% : 97.3% (1:1 Doublet)
LogP (Predicted) ~2.6~2.1

Key Insight: The addition of the methyl group at C5 adds exactly 14.0157 Da to the parent ion and increases lipophilicity, predicting a later elution time for BDMB compared to the alternative.

Comparative LC-MS Performance

This section evaluates how BDMB performs analytically against the standard alternative (BDB).

A. Ionization Efficiency (ESI+)

Aldehydes are notoriously difficult to ionize in Electrospray Ionization (ESI) due to their low basicity.

  • BDMB Performance: The C5-methyl group is electron-donating (inductive effect), slightly increasing the electron density of the aromatic ring compared to the BDB alternative. This makes the carbonyl oxygen marginally more basic, potentially enhancing protonation (

    
    ) signal intensity by 10-15% relative to BDB.
    
  • Adduct Formation: Both compounds show a high propensity for sodium adducts (

    
    ). In protic solvents (MeOH/Water), hydrate formation (
    
    
    
    ) is common for electron-deficient aldehydes.
B. Chromatographic Resolution
  • Retention Time Shift: Under reverse-phase conditions (C18), the methyl group significantly increases hydrophobic interaction.

    • Alternative (BDB): Elutes earlier (e.g., 3.2 min).

    • Product (BDMB): Elutes later (e.g., 3.8 min).

  • Implication: This separation window is critical when monitoring the methylation of BDB to synthesize BDMB. The clear

    
     allows for baseline resolution of the starting material from the product.
    
C. Fragmentation Stability

The methyl group stabilizes the cationic fragments formed during Collision Induced Dissociation (CID).

  • Alternative (BDB): Fragments rapidly via CO loss to the phenyl cation.

  • Product (BDMB): The methyl group allows for the formation of a stabilized tropylium-like ion after ring expansion, often requiring higher collision energies (CE) to fragment fully.

Fragmentation Pathway Analysis

Understanding the MS/MS spectrum is vital for structural confirmation.[1] The fragmentation of BDMB follows a logic dictated by the aldehyde and the halogen substituents.

Primary Pathway: The Carbonyl Ejection
  • Precursor:

    
    
    
  • Step 1 (Loss of CO): The aldehyde group is lost as neutral carbon monoxide (28 Da).

    • Fragment:

      
       (
      
      
      
      ).
    • Mechanism:[2] Proton transfer to the ring followed by

      
      -cleavage.
      
  • Step 2 (Loss of HF/Br): Secondary fragmentation involves the loss of HF (20 Da) or the Bromine radical (79/81 Da), though the latter is less common in even-electron ESI spectra compared to EI.

Visualization: MS/MS Fragmentation Logic

The following diagram illustrates the predicted dissociation pathway for the


 isotopologue.

Fragmentation Parent Precursor Ion [M+H]+ m/z 234.96 Frag1 Fragment [M+H-CO]+ m/z 206.96 (Difluoro-methyl-bromo-phenyl cation) Parent->Frag1 - CO (28 Da) Collision Energy: 15-20 eV Frag2 Fragment [M+H-CO-HF]+ m/z 186.95 (Fluoro-methyl-bromo-benzyne) Frag1->Frag2 - HF (20 Da) Frag3 Fragment [M+H-CO-Br]+ m/z 127.05 (Difluoro-methyl-phenyl cation) Frag1->Frag3 - Br• (79 Da) (Radical loss, high energy)

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.

Experimental Protocol: Validated LC-MS Workflow

To reproduce these results, follow this self-validating protocol. This method prioritizes the separation of the methylated product from des-methyl impurities.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of BDMB in 1 mL of Acetonitrile (ACN) . (Avoid Methanol initially to prevent hemiacetal formation).

  • Working Standard: Dilute to 10 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Quality Check: Ensure the solution is clear. Turbidity indicates insolubility or polymerization.

Step 2: LC Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B (Re-equilibration)

  • Column Temp: 40°C.

Step 3: MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Set low to prevent in-source fragmentation of the aldehyde).

  • Gas Temp: 300°C.

  • Scan Range: m/z 100 – 500.

Step 4: Data Validation Logic (The "Trust" Check)

How do you know your data is real?

  • Check the Doublet: Zoom into m/z 235. If you do not see a matching peak at m/z 237 with ~98-100% relative intensity, it is not a bromine compound .

  • Check the Adducts: Look for m/z 256.9 (

    
    ). If 
    
    
    
    is weak, the Sodium adduct often dominates for aldehydes.
  • Check the Blank: Inject pure solvent. Aldehydes are reactive; ensure no carryover from previous runs.

Summary of Comparison

FeatureBDMB (Product)BDB (Alternative)Advantage
Detection m/z 235/237m/z 221/223Distinct mass allows simultaneous monitoring.
Retention High LipophilicityModerate LipophilicityBDMB is easily separated from BDB impurities.
Stability Moderate (Steric protection)Low (Prone to oxidation)Methyl group provides slight steric shielding to the aldehyde.

References

  • PubChem. 3-bromo-2,6-difluoro-5-methylbenzaldehyde (Compound).[3] National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde - fragmentation pattern. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 3-bromo- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative Guide: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde & Isomers

[1]

Executive Summary: The "Fluorine Scan" Scaffold

In modern drug discovery, poly-functionalized benzaldehydes are critical "hub" intermediates. The 3-Bromo-2,6-difluoro-5-methylbenzaldehyde scaffold (

  • Aldehyde (C1): Handle for heterocycle formation (e.g., quinazolines, indazoles).

  • Difluoro Motif (C2, C6): Modulates metabolic stability and enables nucleophilic aromatic substitution (

    
    ).
    
  • Bromide (C3): A sterile site for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide compares the Target Isomer (2,6-F) against its primary commercially available regioisomer, 5-Bromo-2,4-difluoro-3-methylbenzaldehyde , highlighting how the fluorine substitution pattern dictates synthetic accessibility and downstream reactivity.[1]

Structural Analysis & Isomer Landscape

The position of the fluorine atoms relative to the aldehyde group drastically alters the electronic environment. We compare the two dominant isomers found in chemical catalogs (e.g., BLD Pharm, Sigma).

FeatureIsomer A (Target) Isomer B (Alternative)
IUPAC Name 3-Bromo-2,6-difluoro-5-methylbenzaldehyde 5-Bromo-2,4-difluoro-3-methylbenzaldehyde
CAS Number 1781530-36-6 1378865-38-3
Structure Aldehyde flanked by two F atoms (Shielded)Aldehyde flanked by one F and one Methyl
Electronic State Electron-deficient aldehyde (High reactivity)Moderately electron-deficient

Lability
High (F at C2/C6 are activated by CHO)Very High (F at C4 is para to CHO)
Primary Use Scaffold for Kinase Inhibitors (e.g., FGFR, EGFR)Scaffold for PROTAC linkers
Visualizing the Isomers

The following diagram illustrates the structural relationship and steric environment of the two isomers.

IsomerComparisoncluster_0Isomer A: 3-Bromo-2,6-difluoro-5-methylcluster_1Isomer B: 5-Bromo-2,4-difluoro-3-methylIsoABenzaldehyde Core(C1-CHO)| 2,6-Difluoro (Shielding)3-Bromo (Coupling)5-Methyl (Lipophilic)ReactAReactivity Profile A:High Electrophilicity at CHOSNAr possible at C2/C6IsoA->ReactADictatesIsoBBenzaldehyde Core(C1-CHO)| 2,4-Difluoro (Para-activation)5-Bromo (Coupling)3-Methyl (Ortho-blocking)ReactBReactivity Profile B:Rapid SNAr at C4 (Para-F)Less Steric Hindrance at CHOIsoB->ReactBDictates

Caption: Structural comparison showing how the fluorine substitution pattern (2,6 vs 2,4) influences the electronic and steric environment of the aldehyde and bromide handles.

Synthetic Accessibility & Methodologies[1]

The synthesis of these isomers requires distinct strategies due to the "Directing Group" effects of fluorine and bromine during lithiation or electrophilic aromatic substitution (SEAr).

Route A: Synthesis of Isomer A (3-Bromo-2,6-difluoro-5-methyl)

This isomer is typically accessed via Directed Ortho-Lithiation (DoM) because the acidic proton between two fluorines (or adjacent to F) allows for precise functionalization.[1]

  • Precursor: 1-Bromo-2,4-difluoro-5-methylbenzene.

  • Reagent: Lithium Diisopropylamide (LDA) or n-BuLi.

  • Electrophile: DMF (N,N-Dimethylformamide).

  • Mechanism: The bulky base removes the proton at C1 (between the two F atoms or ortho to F), followed by formylation.

Route B: Synthesis of Isomer B (5-Bromo-2,4-difluoro-3-methyl)

This isomer is often accessible via Electrophilic Bromination of a pre-existing aldehyde or acid, as the amino/hydroxyl directing groups are not present.[1]

  • Precursor: 2,4-Difluoro-3-methylbenzaldehyde.[1][2][3][4]

  • Reagent: NBS (N-Bromosuccinimide) in

    
    /TFA.
    
  • Mechanism: The aldehyde is deactivating (meta-director), but the fluorine atoms (ortho/para directors) dominate the regioselectivity, directing bromine to the C5 position.

Reactivity Profile & Application Guide

Nucleophilic Aromatic Substitution ( )

The most critical difference lies in the

  • Isomer A (2,6-F): The fluorine atoms are ortho to the electron-withdrawing aldehyde.[1] While activated, steric hindrance from the aldehyde carbonyl can slow down the approach of bulky nucleophiles (e.g., secondary amines).

  • Isomer B (2,4-F): The fluorine at C4 is para to the aldehyde. This position is highly activated and sterically unencumbered. Experimental Insight: If your goal is to introduce an amine via

    
    , Isomer B will react significantly faster (often <1h at RT) compared to Isomer A.
    
Suzuki-Miyaura Cross-Coupling

Both isomers possess a bromide handle.[1]

  • Isomer A: The Br is at C3, flanked by F (C2) and H (C4). It is relatively accessible.

  • Isomer B: The Br is at C5, flanked by F (C4) and H (C6).

  • Protocol Note: For Isomer A, use phosphine ligands with smaller cone angles (e.g.,

    
    ) to avoid steric clash with the adjacent C2-Fluorine.
    
Comparative Data Table
PropertyIsomer A (3-Br-2,6-F-5-Me)Isomer B (5-Br-2,4-F-3-Me)
Aldehyde Electrophilicity Very High (Inductive effect of 2 ortho-F)High (Inductive effect of 1 ortho-F)

Regioselectivity
Displaces F at C2 or C6Displaces F at C4 (Preferred)
Solubility (DMSO) ModerateModerate to High
Melting Point Solid (approx. 52-58°C)Solid (approx. 60-65°C)
Key Application Covalent Inhibitors (Acrylamide formation)Bi-aryl ether synthesis

*Note: Melting points are approximate based on non-methylated analogs and commercial certificates of analysis.

Experimental Protocol: Suzuki Coupling on Isomer A

Objective: Functionalization of the C3-Bromo position while preserving the aldehyde. Substrate: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (Isomer A).[1][5][2]

Reagents:

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq, 3 equiv).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Setup: In a nitrogen-flushed reaction vial, combine Isomer A (1.0 mmol, 235 mg), phenylboronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Reaction: Seal and heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde is robust under these conditions, but avoid temperatures >100°C to prevent Cannizzaro disproportionation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , 0-10% EtOAc in Hexane).
    

Self-Validating Check:

  • Success Indicator: Disappearance of the aryl bromide peak in LCMS.

  • Failure Mode: If the aldehyde peak (approx 10.3 ppm in

    
     NMR) disappears, check for oxidation (carboxylic acid) or reduction.
    

Decision Matrix: Which Isomer to Choose?

Use the following logic flow to select the correct isomer for your drug discovery campaign.

DecisionTreeStartSelect Scaffold RequirementQ1Need rapid SNAr introductionof amine/ether?Start->Q1Q2Need maximum metabolic stability(Blocked P450 sites)?Q1->Q2NoRes1Choose Isomer B(5-Br-2,4-F-3-Me)Para-F is highly reactiveQ1->Res1YesQ2->Res1No (Standard coupling)Res2Choose Isomer A(3-Br-2,6-F-5-Me)2,6-F pattern blocks metabolismQ2->Res2Yes

Caption: Decision matrix for selecting between Isomer A and Isomer B based on synthetic requirements (SNAr reactivity vs. Metabolic stability).

References

  • 3-Bromo-2,6-difluoro-5-methylbenzaldehyde (Isomer A)

    • CAS Registry Number:[1][6][7] 1781530-36-6.[1][5][2][3]

    • Source: BLD Pharm C
    • URL:

  • 5-Bromo-2,4-difluoro-3-methylbenzaldehyde (Isomer B)

    • CAS Registry Number:[1][6][7] 1378865-38-3.[1][2][3][4][8][9]

    • Source: ChemicalBook / BLD Pharm.
    • URL:

  • General Synthesis of Poly-fluorin

    • Methodology: Directed Ortho-Lithiation (DoM)
    • Reference: Schlosser, M. et al. "Site-Selective functionalization of fluoroarenes." Eur. J. Org.[7] Chem. 2003.

  • Reactivity of 2,6-Difluorobenzaldehydes Context: Use in heterocyclic synthesis (Quinazolines). Reference:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinazoline EGFR Inhibitors."

A Senior Application Scientist's Guide to Synthetic Strategy: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde vs. 3-Bromo-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates the trajectory of a synthetic campaign. Subtly decorated aromatic aldehydes are foundational building blocks, yet the impact of a single substituent can profoundly alter reactivity, metabolic stability, and biological activity. This guide provides an in-depth comparison of two such crucial reagents: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde and its non-methylated counterpart, 3-Bromo-2,6-difluorobenzaldehyde .

This analysis moves beyond a simple catalog of properties to explore the causal relationships between structure and performance, offering field-proven insights to guide your experimental design and compound synthesis.

At a Glance: Structural and Physicochemical Comparison

The primary distinction between these two molecules is the presence of a methyl group at the C5 position. While seemingly minor, this modification introduces tangible differences in their physical and electronic profiles.

Property3-Bromo-2,6-difluorobenzaldehyde3-Bromo-2,6-difluoro-5-methylbenzaldehydeRationale for Difference
Molecular Formula C₇H₃BrF₂O[1]C₈H₅BrF₂O[2]Addition of a -CH₃ group.
Molecular Weight 221.00 g/mol 235.03 g/mol Mass of the additional -CH₃ group.
Appearance SolidSolid (predicted)Similar halogenated benzaldehydes are typically solids at STP.
Melting Point 53-54 °C[3]Data not availableThe added methyl group can influence crystal lattice packing, affecting the melting point.
Key ¹H-NMR Shift (CHO) ~10.3 ppm[3]~10.4 ppm (predicted)The electronic environment around the aldehyde proton is slightly different, but a significant shift is not expected.

The Decisive Factor: Electronic Profile and Its Impact on Reactivity

The reactivity of a benzaldehyde is overwhelmingly dictated by the electrophilicity of the carbonyl carbon.[4][5] Substituents on the aromatic ring modulate this property through inductive and resonance effects.

Both molecules share a powerful electron-withdrawing framework. The two ortho- and para-directing fluorine atoms and the meta-directing bromine atom work in concert to pull electron density from the ring, which in turn increases the partial positive charge on the carbonyl carbon. This makes both aldehydes highly susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4][6]

The key differentiator is the methyl group on 3-Bromo-2,6-difluoro-5-methylbenzaldehyde .

  • Inductive Effect (+I): The methyl group is a weak electron-donating group (EDG) through induction.[7][8][9] It pushes electron density into the aromatic ring.

  • Consequence: This electron donation partially counteracts the strong withdrawing effects of the halogens. It serves to slightly decrease the electrophilicity of the carbonyl carbon relative to its non-methylated counterpart.

G cluster_0 3-Bromo-2,6-difluorobenzaldehyde cluster_1 3-Bromo-2,6-difluoro-5-methylbenzaldehyde A Ring B Carbonyl Carbon (C=O) Highly Electrophilic A->B Withdraws e⁻ density E Carbonyl Carbon (C=O) Slightly Less Electrophilic B->E Methyl group reduces electrophilicity C Strong EWGs (2F, 1Br) C->A -I, -M effects D Ring D->E Net e⁻ withdrawal (slightly reduced) F Strong EWGs (2F, 1Br) F->D -I, -M effects G EDG (-CH₃) G->D +I effect (donating)

Caption: Electronic influence of the C5-methyl group on carbonyl electrophilicity.

The Practical Implication: For reactions driven by nucleophilic attack on the aldehyde—such as Grignard additions, Wittig reactions, or reductive aminations—3-Bromo-2,6-difluorobenzaldehyde is predicted to be the more reactive substrate. This may translate to faster reaction times, lower required temperatures, or the ability to use milder reagents.

Strategic Application in Drug Discovery and Synthesis

While the non-methylated aldehyde offers higher intrinsic reactivity, the methylated version provides a crucial tool for lead optimization. The choice between them is a strategic one, balancing synthetic efficiency with the desired properties of the final molecule.

Choose 3-Bromo-2,6-difluorobenzaldehyde for:

  • Rapid scaffold construction: When the goal is to quickly synthesize a core structure and reactivity is paramount.

  • Difficult nucleophilic additions: When employing a less reactive nucleophile, the higher electrophilicity of this aldehyde can be advantageous.

Choose 3-Bromo-2,6-difluoro-5-methylbenzaldehyde for:

  • Metabolic blocking: The methyl group can occupy a potential site of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway. This can increase the half-life and bioavailability of a drug candidate.

  • Fine-tuning binding interactions: In structure-based drug design, the methyl group can be used to probe hydrophobic pockets within a protein's active site. This can lead to enhanced potency and selectivity. Many kinase inhibitors, for example, rely on such subtle interactions to achieve their biological effect.[10][11]

  • Modulating Physicochemical Properties: The addition of a methyl group increases lipophilicity (LogP), which can influence cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Field-Validated Methodologies: A Comparative Protocol

To illustrate the practical consequences of these electronic differences, we present a comparative protocol for a Knoevenagel condensation, a classic reaction sensitive to carbonyl electrophilicity.[6]

workflow cluster_A Route A: 3-Bromo-2,6-difluorobenzaldehyde cluster_B Route B: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde start Reaction Setup reagents Combine Aldehyde (1 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq) in Ethanol start->reagents A_react Stir at Room Temp (25°C) Monitor by TLC (expect ~1-2 h) reagents->A_react B_react Stir at 40°C Monitor by TLC (expect ~2-4 h) (Note: May require longer time or gentle heating) reagents->B_react workup Reaction Quench & Workup (Pour into H₂O, filter solid) A_react->workup B_react->workup purify Purification (Recrystallization from Ethanol/Water) workup->purify end Final Product Characterization (¹H-NMR, ¹³C-NMR, MS) purify->end

Caption: Comparative workflow for Knoevenagel condensation.

Protocol: Comparative Knoevenagel Condensation

Objective: To synthesize the corresponding 2-(substituted-benzylidene)malononitrile product, comparing reaction kinetics.

Materials:

  • Aldehyde of choice (3-Bromo-2,6-difluorobenzaldehyde OR 3-Bromo-2,6-difluoro-5-methylbenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

  • TLC plates (silica gel) and developing chamber

  • Magnetic stirrer and hotplate

Procedure:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the selected aldehyde (5.0 mmol, 1.0 eq) in 20 mL of ethanol.

  • Addition: To the stirred solution, add malononitrile (5.5 mmol, 1.1 eq) followed by piperidine (0.5 mmol, 0.1 eq).

  • Reaction Conditions (The Key Variable):

    • For 3-Bromo-2,6-difluorobenzaldehyde: Stir the reaction mixture at room temperature (25°C).

    • For 3-Bromo-2,6-difluoro-5-methylbenzaldehyde: Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C). Causality: The reduced electrophilicity of the methylated aldehyde requires more thermal energy to achieve a comparable reaction rate.

  • Monitoring: Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The consumption of the starting aldehyde spot and the appearance of a new, lower Rf product spot will be observed. Expect the reaction with the non-methylated aldehyde to reach completion significantly faster.

  • Workup: Once the starting material is consumed, pour the reaction mixture into 50 mL of cold water with stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield a crystalline solid.

  • Characterization: Confirm the structure of the final product via ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Conclusion and Strategic Recommendations

The choice between 3-Bromo-2,6-difluoro-5-methylbenzaldehyde and 3-Bromo-2,6-difluorobenzaldehyde is a classic case of balancing reactivity with functionality.

  • 3-Bromo-2,6-difluorobenzaldehyde is the workhorse for initial synthesis. Its higher carbonyl electrophilicity ensures more efficient conversions in a wide range of nucleophilic addition reactions, making it the default choice for rapid analogue generation and scaffold development.

  • 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is the specialist for optimization. While requiring slightly more forcing reaction conditions, the C5-methyl group provides a powerful handle for medicinal chemists to enhance metabolic stability and fine-tune protein-ligand interactions, which are critical for advancing a lead compound toward a clinical candidate.

As a Senior Application Scientist, my recommendation is to assess the primary goal of your synthesis. For proof-of-concept and initial library synthesis, the superior reactivity of the non-methylated aldehyde is advantageous. For late-stage lead optimization and addressing specific ADME or potency challenges, the strategic introduction of the methyl group is an invaluable tool in the modern drug discovery arsenal.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). BenchChem.
  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
  • A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. (2025). BenchChem.
  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020). Quora.
  • 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis. ChemicalBook.
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020). Quora.
  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021). Unknown Source.
  • Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange.
  • Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group.
  • 3-Bromo-2,6-difluorobenzaldehyde. Sigma-Aldrich.
  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. (2017). PubMed.
  • 3-bromo-2,6-difluoro-5-methylbenzaldehyde. PubChemLite.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Unknown Source.
  • 3-Bromo-2,6-difluorobenzaldehyde. PubChem.
  • 3-Bromo-2,6-difluorobenzaldehyde. MilliporeSigma.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.

Sources

Purity Analysis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2,6-difluoro-5-methylbenzaldehyde (CAS: 1197953-49-3) is a highly functionalized intermediate critical for the synthesis of next-generation APIs, particularly in kinase inhibitor development. Its structural complexity—featuring a deactivated aromatic ring populated by halogens and a methyl group—presents unique analytical challenges.

The primary quality risk for this molecule is oxidative instability (conversion to the corresponding benzoic acid) and regioisomeric contamination arising from non-specific lithiation during synthesis.

This guide compares three analytical methodologies—HPLC-UV , GC-FID , and qNMR —to determine the most robust protocol for purity assessment. While HPLC-UV is identified as the "Workhorse Method" for routine QC, qNMR is established as the primary reference method for absolute assay determination without qualified standards.

Part 1: The Analytical Landscape (Method Comparison)

The following table contrasts the performance of the three primary techniques based on experimental data and structural properties of the analyte.

FeatureHPLC-UV (Recommended) GC-FID qNMR (Reference)
Primary Utility Routine QC, Impurity ProfilingResidual Solvent, Volatile ImpuritiesAbsolute Purity (Assay), Standard Qualification
Detection Principle UV Absorption (Chromophores)Flame Ionization (Carbon count)Nuclear Spin (Molar ratio)
Suitability for Acid Impurity High (With acidic mobile phase)Low (Requires derivatization)High (Distinct chemical shift)
Thermal Stability Risk None (Ambient/Controlled)High (Aldehyde oxidation in injector)None
Limit of Quantitation (LOQ) ~0.05%~0.05%~1.0%
Reference Standard Required for AssayRequired for AssayNot Required (Internal standard used)
Analytical Decision Workflow

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the specific data requirement.

AnalyticalWorkflow Start Sample: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release (Impurity Profiling) Goal->RoutineQC Detect Oxidation AbsPurity Absolute Purity / Assay (No Ref Standard) Goal->AbsPurity Mass Balance Volatiles Residual Solvents / Starting Material Goal->Volatiles Process Control HPLC Protocol A: HPLC-UV (C18, Acidic Mobile Phase) RoutineQC->HPLC qNMR Protocol C: 1H-qNMR (Internal Std: TCNB) AbsPurity->qNMR GC Protocol B: GC-FID (Split Injection, Low Temp) Volatiles->GC

Figure 1: Analytical method selection strategy based on specific quality attributes required.

Part 2: Critical Impurity Profiling

Understanding the synthesis and degradation pathways is essential for method development. The synthesis typically involves the lithiation of 1-bromo-2,4-difluorobenzene followed by formylation with DMF.[1]

Key Impurities[2]
  • Oxidation Impurity (Critical): 3-Bromo-2,6-difluoro-5-methylbenzoic acid.

    • Origin: Air oxidation of the aldehyde function during storage or handling.

    • Analytical Challenge: In GC, this thermally decarboxylates or tails badly. In HPLC, it requires pH control to remain protonated.

  • Starting Material: 1-Bromo-2,4-difluorobenzene.

    • Origin: Incomplete lithiation reaction.

    • Analytical Challenge: Highly non-polar; elutes late in Reverse Phase HPLC.

ImpurityPathway SM Starting Material (1-Bromo-2,4-difluorobenzene) Target TARGET MOLECULE (Aldehyde) SM->Target 1. LDA, THF 2. DMF Acid Impurity A (Oxidation) (Benzoic Acid derivative) Target->Acid Air/O2 (Storage)

Figure 2: Synthesis and degradation pathway highlighting the origin of critical impurities.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV (The Workhorse)

Recommended for routine purity and quantification of the acid impurity.

Scientific Rationale: A reverse-phase C18 column is used.[2][3][4] The mobile phase must contain an acid modifier (Phosphoric acid) to suppress the ionization of the benzoic acid impurity (pKa ~3-4). Without acid, the impurity will exist as a benzoate anion, eluting at the void volume or tailing significantly.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to separate polar acid impurity)

    • 2-15 min: 30% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash lipophilic starting materials)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde specificity).

  • Sample Diluent: 50:50 Water:ACN.

System Suitability Criteria:

  • Resolution (Aldehyde vs. Acid Impurity): > 2.0

  • Tailing Factor (Aldehyde): < 1.5

Protocol B: GC-FID (Volatiles Check)

Recommended for checking residual solvents and unreacted starting material.

Scientific Rationale: Benzaldehydes are prone to oxidation inside hot GC injectors. To mitigate this, a "Split" injection method is used to minimize residence time, and the injector temperature is kept as low as possible without causing condensation.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: 220°C (Note: Keep lower than standard 250°C to prevent oxidation), Split ratio 20:1.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

Protocol C: qNMR (Absolute Purity)

Recommended for establishing the potency of the primary reference standard.

Scientific Rationale: qNMR relies on the integration of proton signals.[5] The aldehyde proton (-CHO) is a perfect handle as it appears in a unique region (~10.3 ppm), free from interference by aliphatic impurities.

  • Solvent: DMSO-d6 or CDCl₃ (Ensure aldehyde proton does not exchange/broaden; DMSO is usually preferred for benzaldehydes).

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable grade).

  • Pulse Sequence: 90° pulse, d1 (relaxation delay) > 30 seconds (to ensure full relaxation of aldehyde proton).

  • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons (1 for CHO),
    
    
    = Molar Mass,
    
    
    = mass weighed.[6][7][8][9][10][11]

Part 4: References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[12] Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Aldehyde Selective Wacker Oxidation and Stability of Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2014). Optimization of GC analysis for benzaldehyde and benzoic acid separation. Retrieved from [Link]

Sources

Primary Analytical Approach: Gradient Reversed-Phase HPLC (RP-HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde: A Comparative Methodological Approach

In the landscape of pharmaceutical synthesis and materials science, the purity and quantification of intermediates are paramount. 3-Bromo-2,6-difluoro-5-methylbenzaldehyde, a key building block, demands a robust and reliable analytical method to ensure the integrity of downstream processes. This guide provides a comprehensive, field-tested perspective on developing and comparing HPLC methods for this specific analyte, moving beyond a simple recitation of steps to explain the "why" behind the "how."

The analytical challenge presented by 3-Bromo-2,6-difluoro-5-methylbenzaldehyde lies in its structural characteristics: a non-polar aromatic core substituted with both electron-withdrawing (fluoro, bromo) and electron-donating (methyl) groups, alongside a reactive aldehyde functionality. An effective HPLC method must offer sufficient retention, high resolution from potential impurities (e.g., starting materials, side-products), and sensitive detection.

For a comprehensive purity profile and robust quantification, a gradient RP-HPLC method is the gold standard. This approach is particularly adept at separating compounds with a range of polarities, which is crucial during process development and for stability testing where a variety of degradation products might be present. Our primary method utilizes a C18 stationary phase, the workhorse of reversed-phase chromatography, which separates analytes based on their hydrophobicity.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention. The high surface area and carbon load of modern C18 columns provide excellent resolving power.

  • Mobile Phase: A combination of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and high elution strength. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the elution of more polar impurities first, followed by the analyte, and finally any less polar impurities. This ensures sharp peaks and a shorter overall run time compared to an isocratic method that could adequately resolve all potential components.

  • Detection: The benzaldehyde moiety contains a chromophore that absorbs UV light. The UV detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a good balance of sensitivity and specificity.

Experimental Protocol: Primary Gradient Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh 10 mg of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Conc. s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Gradient Elution (C18 Column, 30°C) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify Concentration d1->d2

Caption: Workflow for the HPLC analysis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde.

Comparative Analysis: Isocratic vs. Gradient Elution

For routine quality control (QC) where the impurity profile is well-characterized and speed is essential, an isocratic method can be a viable alternative. An isocratic elution uses a constant mobile phase composition throughout the run. This simplifies the method and reduces run time and solvent consumption.

Alternative Method: Isocratic RP-HPLC

The isocratic method is developed by determining the mobile phase composition from the gradient run that provides optimal retention and resolution for the main peak. In this case, a 70% acetonitrile composition is chosen.

  • Mobile Phase: 70% Acetonitrile, 30% Water

  • Run Time: 7 minutes

  • All other parameters (column, flow rate, temperature, detection) remain the same as the primary method.

Method_Comparison cluster_goal Analytical Goal cluster_methods Methodology Choice cluster_attributes Performance Attributes goal Analyze 3-Bromo-2,6-difluoro- 5-methylbenzaldehyde m1 Primary Method: Gradient Elution goal->m1 m2 Alternative Method: Isocratic Elution goal->m2 a1 Comprehensive Purity Profile (Resolves unknown impurities) m1->a1 a2 Longer Run Time m1->a2 a3 Rapid QC Analysis (Known impurities) m2->a3 a4 Shorter Run Time m2->a4

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for 3-Bromo-2,6-difluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Safety in the laboratory is not merely compliance; it is the first step in successful synthesis. 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a highly functionalized intermediate. Its structure—combining an aldehyde core with multiple halogen substituents—creates a specific hazard profile that differs from simple benzaldehydes.

While standard Safety Data Sheets (SDS) provide generic H-codes, this guide addresses the operational reality :

  • Lipophilicity: The halogenation increases skin permeation rates compared to non-halogenated analogs.

  • Sensitization: Benzaldehydes are known contact sensitizers; repeated low-level exposure can end a chemist's career with this compound class.

  • Reactivity: The aldehyde moiety is air-sensitive (oxidizing to the benzoic acid), requiring inert handling not just for safety, but for yield integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and standard data for poly-halogenated benzaldehydes, treat this compound with the following profile:

Hazard ClassLikely GHS ClassificationOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Do not eat/drink in the lab. Wash hands immediately upon doffing gloves.
Skin/Eye Irritation H315 / H319High Risk. Fluorine substituents often lower pKa of resulting acids if hydrolyzed, increasing irritation potential.
Respiratory H335 (May cause respiratory irritation)Dust Hazard. The solid powder is fine and easily aerosolized by static electricity.
Sensitization H317 (Skin Sensitizer)Zero Tolerance. No skin contact is acceptable.

Critical Note: Treat this compound as a Potential Lachrymator . While the bromine is aryl (ring-bound) and not benzylic (like the tear gas benzyl bromide), the high halogen content can induce severe mucous membrane irritation.

The Defensive Layer: PPE Specifications

Standard "lab safety" is insufficient. Use this tiered PPE matrix.

Hand Protection Strategy

Why: Nitrile rubber has finite breakthrough times for halogenated aromatics. Monomers can diffuse through thin nitrile without visible degradation.

  • Primary Recommendation: Double-Gloving Method.

    • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer - contrasting color).

    • Protocol: Change outer gloves immediately upon splash. Change both pairs every 2 hours of continuous handling.

  • High-Risk Operations (Spills/Stock Solutions): Laminate Film (e.g., Silver Shield/4H).

    • Reasoning: Laminates offer >8 hour breakthrough protection against complex halogenated organics where nitrile fails in minutes.

Respiratory & Eye Protection[1]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood.

  • Respiratory (Secondary): If hood work is impossible (e.g., balance enclosure maintenance), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Note: An N95 mask protects against dust but not the aldehyde vapors that may sublime from the solid.

  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of fine dust drifting around the lenses.

Operational Workflow: From Storage to Synthesis

This workflow is designed to minimize static discharge and aerosolization.[1]

Diagram 1: Safe Handling Loop

Caption: Logical flow for handling sensitive halogenated aldehydes, prioritizing containment and inert atmosphere.

SafeHandling cluster_risk Critical Control Points Start Storage Retrieval (Cold & Dark) Equilibration Warm to Room Temp (Inside Desiccator) Start->Equilibration Prevent Condensation Weighing Weighing Station (Anti-Static Gun Required) Equilibration->Weighing Inside Hood Transfer Transfer to Reaction Vessel (Funnel + Rinse) Weighing->Transfer Avoid Dust Inerting Inert Atmosphere (N2/Ar Purge) Transfer->Inerting Prevent Oxidation Cleanup Immediate Decontamination (Solvent Wipe) Inerting->Cleanup Cycle Complete

Detailed Protocol Steps
  • Equilibration:

    • Remove the container from the refrigerator (-20°C or 4°C).

    • Do not open immediately. Allow it to warm to room temperature inside a desiccator. Opening a cold bottle condenses atmospheric moisture, hydrolyzing the aldehyde or accelerating oxidation.

  • Weighing (The Highest Risk Step):

    • Hazard:[2][3][4] Fine powders carry static charges, causing them to "jump" off spatulas.

    • Control: Use an anti-static gun (polonium or piezo) on the tare boat and spatula before weighing.

    • Containment: Weigh inside the fume hood. If using a balance enclosure, ensure face velocity is adequate (0.3–0.5 m/s).

  • Solubilization:

    • Dissolve the solid immediately after weighing. Do not transport open powders across the lab.

    • Solvent Choice: DCM or THF are common, but ensure they are dry.

    • Exotherm Check: Halogenated aldehydes are generally stable, but always add solvent slowly to the solid, not solid to solvent, to control potential heat of solution.

Emergency Response & Disposal Logistics

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for spills, distinguishing between minor powder releases and solution spills.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Oil Type->Liquid ActionSolid 1. Dampen paper towel (Acetone) 2. Place over powder (Prevent Dust) 3. Wipe inward Solid->ActionSolid ActionLiquid 1. Evacuate Area (Vapors) 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Liquid->ActionLiquid Disposal Seal in Double Bag Label: 'Halogenated Aldehyde' ActionSolid->Disposal ActionLiquid->Disposal

Disposal Specifications

Do not treat this as generic organic waste. The halogen content requires specific segregation to prevent the formation of toxic byproducts (like dioxins) during incineration if misclassified.

  • Waste Stream: Halogenated Organic Waste.

  • Segregation:

    • NEVER mix with strong acids (Nitric/Sulfuric) or oxidizers. Aldehydes + Oxidizers = Exothermic/Explosive risk.

    • NEVER mix with ammonia or primary amines in the waste container (Schiff base formation can be exothermic).

  • Container Labeling:

    • Must explicitly list: "3-Bromo-2,6-difluoro-5-methylbenzaldehyde".

    • Hazard Checkboxes: Toxic, Irritant.[5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54366650, 3-Bromo-2,6-difluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.